Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
Description
Properties
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-7-15(17)14(16(18)20-5-2)11-12-8-6-9-13(10-12)19-3/h6,8-10,14H,4-5,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCKFZPOLVTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695891 | |
| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-96-9 | |
| Record name | Ethyl 3-methoxy-α-(1-oxobutyl)benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate. Due to the absence of published experimental spectra for this specific molecule, this guide presents a detailed, predicted analysis based on established NMR principles and data from structurally analogous compounds. The document outlines a plausible synthetic route for the target compound, enabling its preparation for experimental verification. The core of this guide is a thorough interpretation of the predicted 1H and 13C NMR spectra, complete with tabulated chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to synthesize this and related compounds.
Introduction
This compound is a β-keto ester derivative with potential applications in organic synthesis as a building block for more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of a flexible hexanoyl chain, a reactive β-keto ester moiety, and a substituted aromatic ring makes it a versatile intermediate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By providing detailed information about the chemical environment of individual protons (1H NMR) and carbon atoms (13C NMR), it allows for the unambiguous determination of molecular structure. This guide provides a predictive analysis of the 1H and 13C NMR spectra of this compound, offering a benchmark for researchers who may synthesize this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the alkylation of a β-keto ester, a well-established and reliable synthetic methodology.[1] The proposed reaction involves the deprotonation of ethyl 3-oxohexanoate to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction with 3-methoxybenzyl bromide.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation of the Enolate: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-oxohexanoate (1.0 equivalent) dropwise.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add 3-methoxybenzyl bromide (1.05 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Predicted 1H NMR Spectroscopic Data
The predicted 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The data is predicted based on the analysis of structurally similar compounds, such as ethyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoate.
Predicted 1H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | 0.90 | Triplet (t) | 7.4 | 3H |
| H-b | 1.55 | Sextet (sxt) | 7.4 | 2H |
| H-c | 2.45 | Triplet (t) | 7.4 | 2H |
| H-d | 3.15 | Doublet of doublets (dd) | 14.0, 5.0 | 1H |
| H-d' | 3.25 | Doublet of doublets (dd) | 14.0, 9.0 | 1H |
| H-e | 3.95 | Triplet (t) | 7.0 | 1H |
| H-f | 4.15 | Quartet (q) | 7.1 | 2H |
| H-g | 1.20 | Triplet (t) | 7.1 | 3H |
| H-h | 3.78 | Singlet (s) | - | 3H |
| H-i/k | 6.75-6.85 | Multiplet (m) | - | 3H |
| H-j | 7.20 | Triplet (t) | 7.8 | 1H |
Interpretation of the Predicted 1H NMR Spectrum
-
Aliphatic Protons (Hexanoyl Chain): The terminal methyl group (H-a) is expected to appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene protons (H-b). The methylene protons at the C5 position (H-b) will likely be a sextet around 1.55 ppm, being coupled to both H-a and H-c. The methylene protons adjacent to the carbonyl group (H-c) are predicted to be a triplet around 2.45 ppm.
-
Methylene and Methine Protons (Core Structure): The benzylic protons (H-d and H-d') are diastereotopic and will appear as a pair of doublets of doublets due to geminal coupling and coupling to the methine proton (H-e). The methine proton (H-e) is expected to be a triplet around 3.95 ppm, coupled to the benzylic protons.
-
Ethyl Ester Protons: The methylene protons of the ethyl group (H-f) will be a quartet around 4.15 ppm due to coupling with the methyl protons (H-g), which in turn will be a triplet around 1.20 ppm.
-
Aromatic and Methoxy Protons: The methoxy protons (H-h) will appear as a sharp singlet at approximately 3.78 ppm. The aromatic protons (H-i, H-j, H-k) will show a complex multiplet pattern in the range of 6.75-7.20 ppm, characteristic of a 1,3-disubstituted benzene ring.
Predicted 13C NMR Spectroscopic Data
The predicted 13C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted 13C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 13.8 |
| C-2 | 17.5 |
| C-3 | 45.0 |
| C-4 | 205.0 |
| C-5 | 58.0 |
| C-6 | 35.0 |
| C-7 | 140.0 |
| C-8 | 114.0 |
| C-9 | 159.8 |
| C-10 | 121.0 |
| C-11 | 129.5 |
| C-12 | 115.0 |
| C-13 (OCH3) | 55.2 |
| C-14 (C=O, ester) | 169.0 |
| C-15 (OCH2) | 61.5 |
| C-16 (CH3) | 14.1 |
Interpretation of the Predicted 13C NMR Spectrum
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C-4) will be significantly downfield, around 205.0 ppm, while the ester carbonyl (C-14) will appear around 169.0 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the 114-160 ppm region. The carbon attached to the methoxy group (C-9) will be the most downfield among the substituted carbons.
-
Aliphatic Carbons: The carbons of the hexanoyl and ethyl ester groups will appear in the upfield region of the spectrum. The methoxy carbon (C-13) is expected around 55.2 ppm.
Experimental Considerations for NMR Analysis
For the experimental acquisition of the NMR spectra of this compound, the following protocol is recommended:
Caption: Recommended workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive predicted analysis of the 1H and 13C NMR spectra of this compound. While experimental data for this specific molecule is not currently available in the literature, the predicted spectra, based on sound chemical principles and data from close structural analogs, offer a valuable reference for researchers. The proposed synthetic protocol provides a clear pathway for the preparation of this compound, allowing for the experimental validation of the predictions made in this guide.
References
- Synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.
Sources
An In-Depth Technical Guide to Keto-Enol Tautomerism in Substituted Ethyl Oxohexanoates
Introduction: Beyond Static Structures in Drug Discovery
In the realm of medicinal chemistry and drug development, molecules are often visualized as static entities. However, the reality is a dynamic interplay of conformations and, in many cases, constitutional isomers in rapid equilibrium. Keto-enol tautomerism, the equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form), is a prime example of this dynamism.[1][2] For researchers developing small molecule therapeutics, understanding and controlling this equilibrium is not merely an academic exercise. The specific tautomeric form present can profoundly influence a molecule's three-dimensional shape, hydrogen bonding capacity, polarity, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth technical exploration of keto-enol tautomerism within a specific and highly relevant class of compounds: substituted ethyl oxohexanoates. These β- and γ-ketoesters serve as versatile scaffolds in organic synthesis and are representative of functionalities found in numerous bioactive molecules. We will dissect the fundamental principles governing this equilibrium, explore the nuanced effects of substitution and environment, and provide robust, field-proven protocols for its quantification.
Section 1: The Fundamentals of the Tautomeric Equilibrium
Keto-enol tautomerism is a chemical equilibrium involving the migration of a proton and the shifting of a double bond.[1] While seemingly simple, the position of this equilibrium is dictated by a delicate balance of thermodynamic factors.
Thermodynamic Underpinnings: A Tale of Two Bonds
For most simple aldehydes and ketones, the equilibrium heavily favors the keto form.[3] The primary reason for this preference lies in the relative strengths of the bonds involved. The sum of the bond dissociation energies for a C=O double bond is significantly greater than that of a C=C double bond, making the keto tautomer more stable by approximately 45–60 kJ/mol under normal conditions.[3]
However, in β-dicarbonyl systems, such as ethyl 3-oxohexanoate, the enol form can be significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[4][5]
-
Intramolecular Hydrogen Bonding: The enol's hydroxyl proton can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[3][5]
Catalysis: Accelerating the Interconversion
In neutral media, the interconversion between tautomers is often slow. However, the process is efficiently catalyzed by both acids and bases, meaning that equilibrium is typically reached rapidly under physiological or common laboratory conditions.[3][6]
Acid-Catalyzed Mechanism: The mechanism involves two key proton transfer steps. First, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like water) then removes an α-proton to yield the enol.[6][7]
Caption: Acid-Catalyzed Keto-Enol Interconversion.
Base-Catalyzed Mechanism: In the presence of a base, an α-proton is removed to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom by a weak acid (like water) yields the enol.[7]
Caption: Base-Catalyzed Keto-Enol Interconversion.
Section 2: The Role of Structure: Substituent Effects in Ethyl Oxohexanoates
The precise position of the oxo group and the nature of any substituents dramatically alter the tautomeric equilibrium in ethyl oxohexanoates.
-
Ethyl 3-oxohexanoate (A β-Ketoester): This isomer possesses α-hydrogens at the C2 position, which are acidic due to the electron-withdrawing influence of two adjacent carbonyl groups (the ketone at C3 and the ester at C1). This structure allows for the formation of a highly stabilized conjugated enol with an intramolecular hydrogen bond, resulting in a significant enol population at equilibrium.
-
Ethyl 4-oxohexanoate (A γ-Ketoester): The α-hydrogens (at C3 and C5) are adjacent to only one carbonyl group each. While enolization can occur, the resulting enol lacks the stabilizing conjugation and intramolecular hydrogen bonding seen in the 3-oxo isomer. Consequently, the enol content is drastically lower.
-
Ethyl 5-oxohexanoate (A δ-Ketoester): Similar to the 3-oxo isomer, the hydrogens at the C4 position are flanked by two carbonyls, allowing for the formation of a stable, conjugated enol system, though the larger ring size for potential intramolecular hydrogen bonding makes it less favorable than in the β-ketoester.
The Causality of Substituent Effects at the α-Position (C2 of Ethyl 3-Oxohexanoate):
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens or nitro groups at the C2 position increase the acidity of the remaining α-proton, facilitating the formation of the enolate intermediate and stabilizing the resulting enol. This shifts the equilibrium towards the enol form.
-
Electron-Donating Groups (EDGs): Alkyl groups at the C2 position are weakly electron-donating and increase steric hindrance. This can destabilize the planar enol form, shifting the equilibrium away from the enol.[8]
-
Steric Bulk: Large, bulky substituents at C2 can introduce steric strain that disfavors the planar geometry required for the conjugated enol system, thus favoring the keto form.
| Substituent at C2 of Ethyl 3-Oxohexanoate | Electronic Effect | Steric Effect | Predicted Shift in Equilibrium |
| -H (unsubstituted) | Neutral | Minimal | Baseline |
| -Cl, -Br | Electron-Withdrawing | Small | Favors Enol |
| -CH₃ | Electron-Donating | Moderate | Favors Keto |
| -C(CH₃)₃ | Electron-Donating | Large | Strongly Favors Keto |
Section 3: The Influence of the Environment
The tautomeric equilibrium is exquisitely sensitive to its environment, a critical consideration for drug development where a compound must function in the highly polar, aqueous environment of the body.
Solvent Polarity: A Dominating Factor
The effect of solvent polarity on the keto-enol equilibrium is well-established and generally follows Meyer's Rule, which states that the keto tautomer is favored as solvent polarity increases.[9]
-
Causality: The keto tautomer is typically more polar than the enol tautomer. Polar, protic solvents (like water or methanol) can effectively solvate the keto form through dipole-dipole interactions and hydrogen bonding, stabilizing it and shifting the equilibrium in its favor. In contrast, non-polar solvents (like hexane or carbon tetrachloride) cannot effectively solvate the polar keto form. In these environments, the enol form predominates because it can stabilize itself through the formation of a strong intramolecular hydrogen bond, effectively "hiding" its polar groups from the non-polar solvent.[5][10]
Table 2: Solvent Effect on Enol Content of Ethyl Acetoacetate (a proxy for Ethyl 3-Oxohexanoate)
| Solvent | Dielectric Constant (Approx.) | Solvent Type | % Enol (Approx.) [5] |
| Water (D₂O) | 80 | Polar, Protic | < 2% |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar, Aprotic | ~15% |
| Chloroform (CDCl₃) | 4.8 | Non-polar | ~33% |
| Carbon Tetrachloride (CCl₄) | 2.2 | Non-polar | ~49% |
Temperature Effects and Thermodynamics
The tautomerization equilibrium is temperature-dependent. By quantifying the equilibrium constant (K_eq_) at various temperatures, one can determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction using a van't Hoff plot (ln K_eq_ vs. 1/T).[10] This analysis provides deep insight into the thermodynamic drivers of the equilibrium. A negative ΔH° indicates that enol formation is an exothermic process.
Section 4: A Practical Guide to Quantification by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive technique for quantifying keto-enol tautomeric ratios in solution.[11] The slow rate of interconversion on the NMR timescale allows for the simultaneous observation and integration of distinct signals for both tautomers.[8][10]
Experimental Workflow: From Sample to K_eq_
Caption: A self-validating workflow for determining K_eq.
Protocol: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium
1. Sample Preparation:
- Rationale: Accurate weighing and dissolution in a high-purity deuterated solvent are critical for reproducibility. The deuterated solvent provides a lock signal for the NMR spectrometer without contributing interfering proton signals.
- Procedure:
- Accurately weigh 10-20 mg of the substituted ethyl oxohexanoate into a clean, dry NMR tube.
- Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).
- Cap the tube and invert several times to ensure the sample is fully dissolved.
- Allow the sample to equilibrate at a constant temperature for at least 10 minutes before analysis.
2. NMR Data Acquisition:
- Rationale: A sufficiently long relaxation delay (d1) is crucial for accurate quantification. It ensures that all protons have fully relaxed between pulses, making the integrated signal areas directly proportional to the number of protons. A value of 5 times the longest T1 relaxation time is recommended.
- Procedure:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- Set the spectral width to encompass all expected signals (e.g., 0-15 ppm).
- Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
- Crucially, set the relaxation delay (d1) to at least 10 seconds to ensure accurate integration.
- Acquire the ¹H NMR spectrum.
3. Data Processing and Analysis:
- Rationale: Proper processing ensures that the integrated areas accurately reflect the signal intensity.
- Procedure:
- Apply Fourier transformation to the Free Induction Decay (FID).
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Apply a baseline correction to ensure a flat baseline across the spectrum.
- Assign Peaks: Identify the characteristic signals. For ethyl 3-oxohexanoate, key signals are:
- Keto form: α-CH₂ protons (a singlet, typically ~3.4 ppm).
- Enol form: Vinylic =CH- proton (a singlet, typically ~5.0 ppm) and the enolic -OH proton (a broad singlet, ~12 ppm).[10]
- Integrate Signals:
- Calibrate the integral of the enol's vinylic proton (=CH-) to a value of 1.00. This proton represents the enol tautomer.
- Integrate the keto form's α-CH₂ signal. This integral value, divided by 2 (since it represents two protons), gives the relative abundance of the keto tautomer.
- Calculate Equilibrium Constant (K_eq):
- % Enol = [Integral(enol =CH)] / ([Integral(enol =CH)] + [Integral(keto α-CH₂)/2]) * 100
- % Keto = 100 - % Enol
- K_eq = [% Enol] / [% Keto]
Section 5: Implications for Drug Design and Development
The tautomeric state of a drug candidate is not a trivial detail. It directly impacts:
-
Receptor Binding: Keto and enol forms have different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into a target's binding site.
-
Solubility: The more polar keto form generally exhibits higher aqueous solubility than the less polar, intramolecularly hydrogen-bonded enol form.
-
Membrane Permeability: The less polar enol form may cross lipid membranes more readily than the keto form.
-
Metabolism: The different electronic and structural properties of tautomers can lead to different metabolic pathways and rates of clearance.
Therefore, a comprehensive understanding and characterization of the tautomeric equilibrium in different environments (e.g., mimicking non-polar lipids and polar aqueous cytosol) is a critical step in the lead optimization process.
Conclusion
The keto-enol equilibrium in substituted ethyl oxohexanoates is a dynamic process governed by a sophisticated interplay of structural, electronic, and environmental factors. While the keto form is often the thermodynamically preferred state, significant populations of the enol tautomer can be favored through conjugation, intramolecular hydrogen bonding, and the careful selection of substituents and solvents. For scientists in drug discovery, mastering the analysis of this equilibrium through robust techniques like quantitative ¹H NMR is essential. It provides the critical insights needed to design molecules that exist in the optimal form for biological activity, ultimately leading to safer and more effective therapeutics.
References
-
Title: Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. A Physical Chemistry Experiment on the Application of the Onsager-Kirkwood Model for Solvation Thermodynamics Source: Journal of Chemical Education URL: [Link]
-
Title: Keto-Enol Tautomerism: Definition, Examples, and Mechanism Source: Chemistry Learner URL: [Link]
-
Title: Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters Source: ResearchGate URL: [Link]
-
Title: 22.1 Keto–Enol Tautomerism Source: OpenStax URL: [Link]
-
Title: Keto-Enol Tautomerism Source: Organic Chemistry Tutor URL: [Link]
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Title: Keto Enol Tautomerization Source: Chemistry Steps URL: [Link]
-
Title: 22.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]
-
Title: EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants Source: Joseph A DiVerdi, Colorado State University URL: [Link]
-
Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]
-
Title: Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study Source: CORE URL: [Link]
-
Title: Keto/Enol Tautomerization Source: Oregon State University URL: [Link]
-
Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Keto Enol Tautomerism - Acidic & Basic Conditions Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR Source: ASU Core Research Facilities URL: [Link]
-
Title: Project 3 – Keto-Enol Chemical Equilibrium & Kinetics Source: BioPchem URL: [Link]
-
Title: Keto–enol tautomerism is a reaction we discuss in detail in Chapt... Source: Pearson+ URL: [Link]
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Title: Keto-Enol Tautomerism Source: Organic Chemistry Tutor (YouTube) URL: [Link]
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Title: Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations Source: DIAL@UCLouvain URL: [Link]
-
Title: An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives Source: ResearchGate URL: [Link]
-
Title: Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study Source: Semantic Scholar URL: [Link]
-
Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate Source: The Journal of Physical Chemistry URL: [Link]
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A Technical Guide to the Stability and Storage of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate is a substituted β-keto ester, a class of compounds renowned for their synthetic versatility as intermediates in the pharmaceutical and fine chemical industries.[1][2] Their utility stems from the presence of multiple reactive sites, including an active methylene proton, a ketone, and an ester functional group. However, this inherent reactivity also predisposes them to specific degradation pathways.
This guide provides a comprehensive analysis of the factors influencing the stability of this compound. As a Senior Application Scientist, the focus is not merely on providing storage conditions but on elucidating the underlying chemical principles. Understanding why a molecule degrades is paramount to developing robust handling protocols, ensuring the integrity of starting materials, and achieving reproducible outcomes in complex synthetic routes. This document will delve into the molecule's structural liabilities, predict its primary degradation pathways based on first principles of organic chemistry, and provide actionable protocols for storage and stability assessment.
Molecular Profile and Inherent Stability Factors
To predict the stability of this compound, we must first dissect its structure and the properties of its constituent functional groups. As specific experimental data for this exact molecule is not publicly available, this analysis is grounded in the well-established chemistry of β-keto esters and related aromatic compounds.
Chemical Structure:
(Structure of this compound)
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₄ | - |
| Molecular Weight | 278.34 g/mol | - |
| XLogP3 | 3.1 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
Note: Properties are estimated as no dedicated PubChem entry exists for this specific structure. The values are derived from its constituent parts and similar known molecules.[3][4][5][6]
Key Structural Liabilities:
-
The β-Keto Ester System: This is the most reactive part of the molecule. The α-hydrogen (on the carbon between the two carbonyls) is acidic, making it susceptible to deprotonation by bases. This system also exists in a dynamic equilibrium with its enol tautomer.[1]
-
The Ethyl Ester Linkage: Ester groups are susceptible to hydrolysis under both acidic and basic conditions. This is a primary concern in the presence of moisture.
-
The Benzylic Position: The methylene bridge (-CH₂-) connecting the aromatic ring to the keto-ester backbone contains benzylic protons. These positions are often susceptible to oxidation.
Predicted Degradation Pathways: A Mechanistic View
The long-term stability of this compound is primarily threatened by hydrolysis, subsequent decarboxylation, and oxidation.
Keto-Enol Tautomerism
Like all β-dicarbonyl compounds, this molecule exists as a mixture of keto and enol forms. While the keto form typically predominates, the enol form is stabilized by intramolecular hydrogen bonding and its presence is crucial as it can exhibit different reactivity.
Caption: Keto-Enol equilibrium of the β-keto ester.
Hydrolysis and Decarboxylation Pathway
This two-step pathway is arguably the most significant degradation risk, particularly if the compound is exposed to moisture in combination with acidic or basic catalysts.
-
Step 1: Ester Hydrolysis: The ethyl ester is cleaved, yielding ethanol and the corresponding β-keto acid. This reaction can be catalyzed by trace amounts of acid or base.
-
Step 2: Decarboxylation: β-keto acids are notoriously unstable.[7] The carboxylic acid intermediate readily loses carbon dioxide upon gentle heating to yield a ketone, in this case, 1-(3-methoxyphenyl)heptan-2-one.
This cascade means that a single hydrolytic event can lead to a complete transformation of the parent molecule.
Caption: Primary degradation via hydrolysis and decarboxylation.
Oxidation
The benzylic protons and the electron-rich aromatic ring present sites for oxidative degradation, which can be initiated by atmospheric oxygen, particularly under exposure to light or in the presence of trace metal impurities.
Recommended Storage and Handling Protocols
Based on the predicted liabilities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all potential chemical reactions, including hydrolysis and oxidation.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation of the benzylic position and aromatic ring. |
| Light | Amber Glass Vial / Protect from Light | Prevents potential photolytic degradation pathways. |
| Moisture | Tightly Sealed Container | Crucial for preventing the initiation of the hydrolysis-decarboxylation cascade. |
| pH (for solutions) | Store as neat oil or in a dry, aprotic, neutral solvent (e.g., Anhydrous Acetonitrile, THF) | Avoids acid- or base-catalyzed hydrolysis. Do not use protic solvents like methanol or ethanol for long-term storage of solutions. |
Experimental Verification: A Framework for Stability Assessment
Trust in a chemical intermediate requires verification. The following protocols provide a robust framework for assessing the purity and stability of this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from potential degradation products. The presence of the aromatic ring provides a strong chromophore for UV detection.
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in acetonitrile to a concentration of ~0.5 mg/mL.
Causality: A gradient method is chosen because the parent compound is significantly less polar than the potential hydrolytic degradation product (the β-keto acid), ensuring good separation. The C18 stationary phase provides excellent hydrophobic retention for the parent molecule.
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is an essential study to intentionally degrade the sample to identify likely degradation products and validate that the analytical method can detect them.[9][10][11][12][13]
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Review of literature on 2-substituted ethyl 3-oxohexanoates
An In-depth Technical Guide to the Chemistry and Application of 2-Substituted Ethyl 3-Oxohexanoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,3-Dicarbonyl Motif
At the heart of numerous synthetic strategies in medicinal chemistry and materials science lies a class of remarkably versatile building blocks: the 2-substituted ethyl 3-oxohexanoates. These molecules, characterized by a β-keto ester functionality, possess a unique combination of reactive sites that make them powerful intermediates for constructing complex molecular architectures. The parent compound, ethyl 3-oxohexanoate, is a fatty acid ethyl ester also known as ethyl butyrylacetate.[1][2] Its derivatives are prized for the strategic placement of a ketone and an ester at a 1,3-relationship, which activates the intervening C-2 position for a wide array of chemical transformations.
The true synthetic power of this scaffold is unleashed upon the introduction of a substituent at the C-2 position. This seemingly simple modification opens the door to generating stereogenic centers and introducing diverse functionalities, which are critical steps in the synthesis of chiral drugs and bioactive compounds. Beyond their role as synthetic intermediates, these structures are also encountered in toxicology and metabolic studies. For instance, 2-ethyl-3-oxohexanoic acid has been identified as a major urinary metabolite of 2-ethylhexanoic acid (2-EHA), which itself is a breakdown product of widely used industrial plasticizers like di(2-ethylhexyl) phthalate (DEHP).[3][4]
This guide provides a comprehensive review of the synthesis, reactivity, and applications of 2-substituted ethyl 3-oxohexanoates, offering field-proven insights and detailed protocols for the modern researcher.
Core Synthetic Methodologies: Accessing the Scaffold
The primary route to 2-substituted ethyl 3-oxohexanoates involves the alkylation of the parent β-keto ester, ethyl 3-oxohexanoate. The choice of methodology dictates the efficiency, selectivity, and scalability of the synthesis.
The Parent Scaffold: Ethyl 3-Oxohexanoate
Before substitution, the parent molecule must be synthesized. A common laboratory-scale synthesis involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by alcoholysis with ethanol.[5]
Protocol 1: Synthesis of Ethyl 3-Oxohexanoate via Meldrum's Acid [5]
-
Acylation: Dissolve Meldrum's acid (1.0 eq) in dichloromethane containing pyridine (1.2 eq) and cool the mixture to 0-5°C.
-
Add butyryl chloride (1.1 eq) dropwise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up: Wash the solution with dilute hydrochloric acid, dry the organic layer over magnesium sulfate, and evaporate the solvent under vacuum to yield an oil.
-
Ethanolysis: Dissolve the resulting oil in absolute ethanol and reflux the mixture for 6 hours.
-
Purification: Evaporate the ethanol under vacuum and distill the residue to obtain pure ethyl 3-oxohexanoate.
Classical C-2 Alkylation: The Enolate Pathway
The cornerstone of derivatizing β-keto esters is the high acidity of the protons at the C-2 position (the α-carbon), flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate ion. This nucleophilic enolate can then react with an electrophile, typically an alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond.[6][7]
Causality Behind Experimental Choices:
-
Choice of Base: The base must be strong enough to quantitatively deprotonate the β-keto ester but should not promote side reactions like ester hydrolysis or self-condensation. Sodium ethoxide (NaOEt) in ethanol is a classic choice, as any transesterification results in the same product. For more sensitive substrates or to avoid competing reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
-
Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents like THF and DMF are excellent for reactions involving NaH as they solvate the cation without interfering with the nucleophilic enolate.
Caption: Workflow for classical C-2 alkylation of β-keto esters.
Protocol 2: General Procedure for C-2 Alkylation
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry THF and sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Enolate Formation: Cool the suspension to 0°C and add ethyl 3-oxohexanoate (1.0 eq) dropwise via syringe. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours). The reaction may be gently heated if necessary.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Modern Catalytic Approaches: The Quest for Asymmetry
While classical methods are robust, they do not control the stereochemistry when a new chiral center is formed. Modern asymmetric catalysis provides an elegant solution, with phase-transfer catalysis being a particularly effective method for the enantioselective alkylation of β-keto esters.[8][9]
Phase-Transfer Catalysis (PTC): This technique is invaluable for reactions between reactants in immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a chiral quaternary ammonium salt derived from a cinchona alkaloid, facilitates the transfer of the base (as hydroxide ions) into the organic phase to generate the enolate.[8] The chiral environment provided by the catalyst then directs the approach of the alkyl halide, leading to the preferential formation of one enantiomer.
Advantages of PTC:
-
Avoids the use of strong, moisture-sensitive bases like NaH.
-
Often uses milder conditions (room temperature) and simpler setups.
-
The catalyst can be used in small quantities and is often recyclable.[9]
Caption: Catalytic cycle for enantioselective phase-transfer alkylation.
Table 1: Comparison of Synthetic Methodologies
| Feature | Classical Alkylation | Asymmetric Phase-Transfer Catalysis |
| Base | Strong, stoichiometric (NaH, NaOEt) | Weaker, aqueous (NaOH, K₂CO₃) |
| Solvent | Anhydrous organic (THF, DMF) | Biphasic (Toluene/Water) |
| Stereocontrol | None (produces racemate) | High enantioselectivity (up to 98% ee)[9] |
| Conditions | 0°C to reflux; inert atmosphere | Room temperature; air |
| Scalability | Good, but requires handling of hazardous reagents | Excellent and often more scalable[9] |
| Key Reagent | Strong base | Chiral phase-transfer catalyst |
Key Chemical Transformations & Reactivity
The synthetic utility of 2-substituted ethyl 3-oxohexanoates stems from their predictable reactivity, allowing for their conversion into other valuable chemical entities.
Ketonization via Decarboxylation
The most prominent reaction of substituted β-keto esters is their conversion to ketones. This is typically achieved by hydrolysis of the ester to the corresponding β-keto acid, which then readily undergoes thermal decarboxylation (loss of CO₂).[7] The reaction proceeds through a concerted, six-membered cyclic transition state, which explains why the process is much more facile for β-keto acids compared to simple carboxylic acids.[10]
Caption: Mechanism of β-keto acid decarboxylation.
Protocol 3: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the 2-substituted ethyl 3-oxohexanoate (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Decarboxylation & Extraction: Gently heat the acidic mixture to 50-60°C. Vigorous evolution of CO₂ should be observed. After gas evolution ceases, cool the mixture and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting ketone can be purified by distillation or chromatography.
Other Important Transformations
-
Reduction: The ketone and ester groups can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both carbonyls to yield a 1,3-diol. Milder reagents like sodium borohydride (NaBH₄) will typically reduce the ketone selectively over the ester, providing access to β-hydroxy esters.
-
Heterocycle Synthesis: The 1,3-dicarbonyl unit is a classic precursor for forming five- and six-membered heterocycles. For example, reaction with hydrazine (H₂N-NH₂) yields pyrazoles, while condensation with hydroxylamine (H₂N-OH) produces isoxazoles.
Applications in Drug Development and Beyond
The true value of 2-substituted ethyl 3-oxohexanoates is demonstrated by their role as key intermediates in the synthesis of pharmaceuticals and other high-value chemicals.
-
Pharmaceutical Intermediates: The ability to install various side chains (R-groups) at the C-2 position and then convert the β-keto ester into a substituted ketone is a powerful tool in drug synthesis. These ketones are common structural motifs in many active pharmaceutical ingredients (APIs) and serve as versatile handles for further elaboration.
-
Flavor and Fragrance Industry: The parent compound, ethyl 3-oxohexanoate, is valued for its pleasant, fruity aroma and is used as a flavoring agent in food products and beverages.[1][11] It is recognized for its sweet, berry-like taste profile.[2]
-
Probing Biological Pathways: As seen with the metabolism of DEHP, molecules with this core structure can serve as biomarkers for exposure to environmental toxins.[4] Studying their formation and fate can provide critical insights for toxicologists and healthcare professionals. Although no direct, broad-spectrum biological activity is commonly reported for the simple alkylated derivatives themselves, their role as precursors is paramount.[12]
Conclusion
2-substituted ethyl 3-oxohexanoates represent a class of organic compounds whose importance far exceeds their simple structure. The ease of their synthesis, coupled with the rich and predictable reactivity of the β-keto ester functionality, establishes them as indispensable tools for the synthetic chemist. From the foundational logic of enolate chemistry to the precision of modern asymmetric catalysis, the methods to access these compounds are robust and continually evolving. Their primary application as intermediates, particularly through the powerful decarboxylation reaction, provides a reliable pathway to complex ketones that are central to the discovery and development of new medicines. As the demand for enantiomerically pure and structurally diverse molecules grows, the strategic application of these versatile building blocks will undoubtedly continue to expand.
References
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Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2015). ResearchGate. Available at: [Link]
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Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2023). MDPI. Available at: [Link]
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Synthesis of ethyl 3-oxohexanoate. PrepChem.com. Available at: [Link]
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Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. (2004). ResearchGate. Available at: [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2024). JoVE. Available at: [Link]
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Ethyl 3-oxohexanoate | C8H14O3. PubChem. Available at: [Link]
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ethyl 3-oxohexanoate - 3249-68-1. ChemSynthesis. Available at: [Link]
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Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. (2004). PubMed. Available at: [Link]
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Ethyl 2-ethyl-3-oxohexanoate | C10H18O3. PubChem. Available at: [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
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ethyl 3-oxohexanoate, 3249-68-1. The Good Scents Company. Available at: [Link]
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Showing Compound Ethyl 3-oxohexanoate (FDB003363). FooDB. Available at: [Link]
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2-Ethyl-3-oxohexanoic acid | C8H14O3. PubChem. Available at: [Link]
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Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]
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Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. (2002). ACS Publications. Available at: [Link]
-
The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. (1956). Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2014). Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Alkylation of β-Keto Esters. (2013). Thieme Chemistry. Available at: [Link]
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Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. (2007). Semantic Scholar. Available at: [Link]
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Introduction: The Critical Role of Solubility in Drug Discovery and Development
An In-Depth Technical Guide to the Solubility of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate in Organic Solvents
In the landscape of pharmaceutical and agrochemical research, the journey from a promising chemical entity to a viable product is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of this profile.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various solvents governs its behavior in synthesis, purification, formulation, and ultimately, its bioavailability.[1]
This guide provides a comprehensive technical overview of the solubility of this compound, a β-keto ester of significant interest in synthetic chemistry.[2][3] β-keto esters are valuable synthons, serving as crucial building blocks in the creation of more complex molecules, including pharmaceuticals and agrochemicals.[2] Given the absence of specific published solubility data for this compound, this document offers a predictive solubility profile based on established chemical principles and provides a robust experimental framework for its empirical determination.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure.[4][5] this compound possesses a combination of polar and non-polar features that dictate its interactions with different solvents.
-
Polar Moieties: The presence of two carbonyl groups (a ketone and an ester) and a methoxy group introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.
-
Non-Polar Moieties: The benzyl group and the hexanoate chain contribute to the molecule's non-polar character, favoring interactions with non-polar solvents through van der Waals forces.
The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of organic solvents.
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been predicted.[5] This table serves as a practical guide for solvent selection in various applications.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | High | High | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor will lead to strong interactions with the ester and keto groups of the solute. |
| N,N-Dimethylformamide (DMF) | High | High | Similar to DMSO, DMF is a highly polar aprotic solvent that will effectively solvate the polar functionalities of the molecule. |
| Acetone | High | High | As a polar aprotic solvent, acetone will readily dissolve the compound due to favorable dipole-dipole interactions with the carbonyl groups. |
| Acetonitrile | High | Moderate to High | Acetonitrile's polarity allows for good solvation of the polar groups, though its smaller size may result in slightly lower capacity compared to DMSO or DMF. |
| Polar Protic Solvents | |||
| Methanol | High | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the ester, keto, and methoxy groups. The non-polar backbone of the solute may slightly limit its solubility compared to more polar solutes. |
| Ethanol | High | Moderate to High | Similar to methanol, ethanol's ability to hydrogen bond will facilitate dissolution. The slightly larger alkyl chain of ethanol may offer slightly better interaction with the non-polar parts of the solute compared to methanol. |
| Isopropanol | Moderate | Moderate | With a larger alkyl group than ethanol, isopropanol is less polar, which may lead to a more balanced interaction with both the polar and non-polar regions of the solute, resulting in moderate solubility. |
| Water | High | Low to Insoluble | The large non-polar benzyl and hexanoate portions of the molecule are expected to dominate its interaction with water, leading to poor solubility despite the presence of polar groups. |
| Less Polar Solvents | |||
| Dichloromethane (DCM) | Moderate | High | DCM's moderate polarity and its ability to engage in dipole-dipole interactions make it an excellent solvent for compounds with a mix of polar and non-polar characteristics. |
| Ethyl Acetate | Moderate | High | The structure of ethyl acetate is similar to the ester portion of the target molecule, promoting miscibility. It effectively balances polarity to dissolve the entire molecule. |
| Tetrahydrofuran (THF) | Moderate | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall moderate polarity makes it a good solvent for a wide range of organic compounds, including this β-keto ester. |
| Non-Polar Solvents | |||
| Toluene | Low | Moderate | The aromatic ring of toluene will have favorable π-stacking interactions with the benzyl group of the solute, and its low polarity will solvate the non-polar alkyl chain, leading to moderate solubility. |
| Hexane | Low | Low to Insoluble | The highly non-polar nature of hexane will not effectively solvate the polar ester, keto, and methoxy groups, resulting in poor solubility. |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
While predictions are valuable for initial screening, empirical determination of solubility is essential for definitive characterization.[6] The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic (or equilibrium) solubility.[6][7] The following protocol, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, provides a robust and self-validating system.
Principle
An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.
-
From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of scintillation vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[6]
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[7] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentrations from consecutive time points are consistent.[6]
-
-
Sample Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter directly into an autosampler vial. This step is critical to remove all undissolved particles.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the filtered samples by HPLC. The HPLC method should be developed to provide good separation and a linear response for the compound of interest.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered samples by interpolating their peak areas on the calibration curve.
-
Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method and HPLC analysis.
Conclusion
References
-
ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
MDPI. (n.d.). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-ethyl-3-oxohexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-methoxy-, ethyl ester. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Organic Process Research & Development. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
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PMC - NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
RSC Publishing. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate, a valuable intermediate in medicinal chemistry and drug discovery programs. The presented methodology is based on the well-established alkylation of β-keto esters, a cornerstone of carbon-carbon bond formation in organic synthesis.
Introduction
This compound is a β-keto ester derivative. Molecules of this class are versatile building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds.[1] The presence of the keto and ester functionalities allows for a wide range of subsequent chemical transformations. This protocol details a robust and reproducible method for the targeted synthesis of this compound.
Reaction Principle
The synthesis of this compound is achieved through the alkylation of the α-carbon of ethyl 3-oxohexanoate. The reaction proceeds via a two-step sequence:
-
Deprotonation: A suitable base, in this case, sodium ethoxide, is used to deprotonate the acidic α-hydrogen of ethyl 3-oxohexanoate, generating a resonance-stabilized enolate anion.[2]
-
Alkylation: The resulting enolate anion acts as a nucleophile and attacks the electrophilic carbon of 3-methoxybenzyl chloride in an SN2 reaction, forming the desired C-C bond and yielding the final product.[2]
The overall reaction is depicted below:
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Ethyl 3-oxohexanoate | 3249-68-1 | 158.19 | 1.0 eq | |
| Sodium Ethoxide | 917-54-4 | 68.05 | 1.05 eq | Anhydrous |
| 3-Methoxybenzyl chloride | 824-98-6 | 156.61 | 1.0 eq | |
| Anhydrous Ethanol | 64-17-5 | 46.07 | As solvent | |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction | |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing | |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Experimental Protocol
The following diagram illustrates the overall workflow for the synthesis of this compound.
Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried to prevent quenching of the base.
-
Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
-
Enolate Formation:
-
To the round-bottom flask, add anhydrous ethanol.
-
Carefully add sodium ethoxide (1.05 eq) to the ethanol and stir until it is completely dissolved.
-
Add ethyl 3-oxohexanoate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
Add 3-methoxybenzyl chloride (1.0 eq) to the dropping funnel.
-
Slowly add the 3-methoxybenzyl chloride to the reaction mixture dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x volume of the organic layer) and brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
The final product should be characterized by appropriate analytical techniques, such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure anhydrous conditions and allow sufficient time for enolate formation. |
| Incomplete alkylation | Increase reflux time or temperature slightly. | |
| Side reactions (e.g., O-alkylation) | This is generally a minor pathway with this type of substrate. | |
| Presence of starting material | Insufficient reaction time or temperature | Increase reflux time or ensure the reaction has reached the appropriate temperature. |
| Inactive alkylating agent | Use fresh or properly stored 3-methoxybenzyl chloride. | |
| Complex mixture of products | Dialkylation | Use a slight excess of the β-keto ester relative to the base and alkylating agent. |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
-
3-Methoxybenzyl chloride is a lachrymator and should be handled with care.
References
-
Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of α-Alkylated β-Keto Esters
β-Keto esters are foundational synthons in modern organic chemistry, prized for the synthetic versatility endowed by their dual functional nature. The acidic α-proton, situated between two electron-withdrawing carbonyl groups, is readily abstracted to form a stabilized enolate. This nucleophilic intermediate is central to the construction of complex molecular architectures through carbon-carbon bond formation.[1] The alkylation of these enolates is a powerful and reliable method for introducing alkyl substituents at the α-position, leading to a diverse array of substituted β-keto esters. These products are not merely synthetic curiosities; they are key intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2][3]
This guide provides a comprehensive overview and detailed protocol for the alkylation of ethyl 3-oxohexanoate with 3-methoxybenzyl halide. This specific transformation yields ethyl 2-(3-methoxybenzyl)-3-oxohexanoate, a valuable building block in medicinal chemistry. The presence of the 3-methoxybenzyl moiety introduces a common structural motif found in numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss critical parameters that ensure a successful and reproducible outcome.
Reaction Mechanism and Scientific Rationale
The alkylation of ethyl 3-oxohexanoate proceeds via a classic SN2 reaction between the enolate of the β-keto ester and the alkyl halide. The entire process can be dissected into two primary stages:
-
Enolate Formation: A suitable base, in this case, sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl 3-oxohexanoate.[4] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two adjacent oxygen atoms. This delocalization is crucial as it renders the α-proton significantly more acidic than a typical methylene proton, allowing for its selective removal.[5]
-
Nucleophilic Attack: The generated enolate, a potent carbon-based nucleophile, then attacks the electrophilic benzylic carbon of the 3-methoxybenzyl halide in a concerted SN2 fashion.[6] This step forges the new carbon-carbon bond and displaces the halide leaving group.
To ensure the integrity of this process and maximize the yield of the desired C-alkylated product, several factors must be carefully considered:
-
Choice of Base: Sodium ethoxide is a commonly employed base for this transformation. It is sufficiently strong to deprotonate the β-keto ester to a significant extent, driving the reaction forward.[4] The use of an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) is a strategic choice to prevent transesterification as a potential side reaction. It is critical to use anhydrous conditions, as the presence of water can lead to hydrolysis of the ester.[7]
-
C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While O-alkylation is a potential side reaction, C-alkylation is generally favored in the alkylation of β-keto esters, particularly with reactive alkylating agents like benzyl halides under thermodynamic control.[8]
-
Prevention of Dialkylation: Since the monoalkylated product still possesses an acidic α-proton, a second alkylation can occur. To favor monoalkylation, a slight excess of the enolate relative to the alkylating agent can be used, or the alkylating agent can be added slowly to the enolate solution.[9]
Experimental Protocol
This protocol is a generalized procedure based on established methods for the alkylation of β-keto esters.[10][11] Researchers should optimize the conditions for their specific setup and reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-oxohexanoate | ≥98% | Commercially Available | --- |
| 3-Methoxybenzyl bromide | ≥98% | Commercially Available | Can be prepared from 3-methoxybenzyl alcohol. |
| Sodium Metal (Na) | Reagent Grade | Commercially Available | Handle with extreme care under an inert atmosphere. |
| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercially Available | Must be strictly anhydrous. |
| Diethyl Ether (Et2O) | Anhydrous | Commercially Available | --- |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | --- | Prepared in-house | --- |
| Brine (Saturated aq. NaCl) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | --- |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Part 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere, add 50 mL of anhydrous ethanol to a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol at a rate that maintains a gentle reflux.
-
Stir the mixture until all the sodium has dissolved completely, affording a clear solution of sodium ethoxide in ethanol.
-
Allow the solution to cool to room temperature.
Part 2: Alkylation Reaction
-
To the freshly prepared sodium ethoxide solution, add 15.8 g (100 mmol) of ethyl 3-oxohexanoate dropwise via a dropping funnel over 15-20 minutes with continuous stirring.
-
Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Slowly add 20.1 g (100 mmol) of 3-methoxybenzyl bromide to the enolate solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
Part 3: Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 200 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.[12]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a triplet and a quartet), the methylene and methine protons of the hexanoate backbone, the benzylic protons, the aromatic protons of the methoxybenzyl group, and the methoxy protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the methoxy carbon, and the aliphatic carbons of the hexanoate chain.
-
IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side reactions (hydrolysis, dialkylation); Loss during work-up. | Increase reaction time or temperature; Ensure anhydrous conditions; Use a slight excess of the β-keto ester; Optimize extraction and chromatography procedures. |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or temperature; Ensure complete dissolution of sodium metal. |
| Presence of Dialkylated Product | Stoichiometry favors dialkylation. | Add the 3-methoxybenzyl halide slowly to the enolate solution; Use a slight excess of the ethyl 3-oxohexanoate. |
| O-Alkylated Product Detected | Reaction conditions favor O-alkylation. | While less common for this substrate, using a less polar solvent or a different counter-ion for the enolate could be explored. |
Conclusion
The alkylation of ethyl 3-oxohexanoate with 3-methoxybenzyl halide is a robust and efficient method for the synthesis of this compound. This protocol, grounded in the fundamental principles of enolate chemistry, provides a clear pathway to this valuable synthetic intermediate. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can reliably obtain the desired product in high yield and purity, paving the way for its application in the development of novel therapeutics and other advanced materials.
References
-
Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (n.d.). Alkylation of enolates.
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Chavan, S. P., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22057-22062. [Link]
-
The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. Retrieved from [Link]
-
LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
chemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
-
Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
SpectraBase. (n.d.). 2-[2-(3-Methoxyphenyl)ethyl]oxirane. Retrieved from [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. [Link]
-
Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859-22920. [Link]
-
PubChem. (n.d.). Ethyl 2-ethyl-3-oxohexanoate. Retrieved from [Link]
-
LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Karbasi, A. B. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate. [Link]
-
Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]
-
National Center for Biotechnology Information. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. [Link]
-
Palakshamurthy, B. S., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1060. [Link]
-
The Efficient Chemist. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]
- Kazmaier, U. (n.d.). Enol Content and Enolization.
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1-13. [Link]
-
ResearchGate. (2021, January). (PDF) Mastering β-keto esters. Retrieved from [Link]
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HPLC method development for Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
An Application Note for the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
Abstract
This application note provides a comprehensive, field-proven guide for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This β-keto ester is a relevant structure in synthetic chemistry and drug development, necessitating a robust analytical method for its purity and stability assessment. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a final, validated protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We detail the rationale behind the selection of stationary phase, mobile phase, and detection parameters, and describe a systematic approach to method optimization. The method's specificity is rigorously established through forced degradation studies, ensuring separation from all potential degradation products. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the analysis of complex organic molecules.
Introduction: Analyte Characterization and Strategic Approach
This compound is a moderately polar molecule featuring three key functional groups that dictate its chromatographic behavior: a β-keto ester system, an aromatic methoxybenzyl ring, and an ethyl ester. The primary analytical challenge is the potential for keto-enol tautomerism in the β-keto ester moiety, which can lead to peak distortion or splitting if not properly controlled. The methoxybenzyl group, however, provides a strong chromophore, making UV detection a highly suitable and sensitive quantification technique.
Our strategy is to develop a reversed-phase HPLC (RP-HPLC) method, which is ideal for compounds of intermediate polarity. The core objective is to achieve a sharp, symmetrical peak for the parent analyte, well-resolved from any process impurities or degradation products. This necessitates careful control over the mobile phase pH to suppress the ionization of the enol tautomer and ensure a single, consistent chromatographic peak. The final method will be validated to demonstrate its suitability for its intended purpose, as per ICH guidelines.[1][2][3][4]
Table 1: Physicochemical Properties of this compound and Chromatographic Implications
| Property | Structural Feature | Implication for HPLC Method Development |
| Polarity | Contains both polar (keto, ester) and non-polar (benzyl, hexanoyl chain) regions. A related compound, ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, has a calculated XLogP3 of 1.8.[5] | Suitable for Reversed-Phase HPLC. A C18 column is an excellent starting point.[6][7] |
| UV Absorbance | The 3-methoxybenzyl group (anisole chromophore). | Strong UV absorbance is expected. Anisole exhibits absorbance maxima near 230 nm and 270-280 nm.[8] UV detection will be highly sensitive. |
| Chemical Stability | β-keto ester and ester functionalities. | Susceptible to hydrolysis under acidic and basic conditions. The benzyl position may be prone to oxidation. This necessitates a stability-indicating method. |
| Tautomerism | β-keto ester can exist in equilibrium with its enol form. | Can cause peak splitting or tailing. Mobile phase pH must be controlled, typically with an acidic modifier, to drive the equilibrium to a single form.[9] |
HPLC Method Development and Optimization
The development process is a systematic workflow that begins with an initial screening of chromatographic conditions and proceeds through a refinement phase to achieve optimal performance.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) was used for initial development.
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid (FA), and phosphoric acid (H₃PO₄).
-
Analyte Standard: this compound standard of known purity (>99%).
Initial Parameter Selection & Justification
-
Stationary Phase: A C18 column was selected as the primary choice due to its versatility and effectiveness in retaining moderately polar analytes through hydrophobic interactions.[7][10] An alternative, a Phenyl-Hexyl column, was considered for its potential to offer different selectivity through π-π interactions with the analyte's aromatic ring.[6]
-
Mobile Phase: A combination of water and acetonitrile was chosen. ACN is often preferred over methanol as it typically provides better peak shapes, lower viscosity, and a lower UV cutoff wavelength.[11] To control the keto-enol tautomerism and ensure sharp peaks, the aqueous phase was acidified. An initial screening compared 0.1% formic acid and 0.1% phosphoric acid. Acidification suppresses the ionization of the enol form, promoting a single, stable species on the column.[9]
-
Detection Wavelength: A DAD was used to scan the analyte from 200-400 nm. The UV spectrum confirmed two absorbance maxima at approximately 228 nm and 274 nm . For high sensitivity in quantifying the active pharmaceutical ingredient (API), 228 nm was chosen. For specificity, especially in the presence of interfering excipients, 274 nm could be a viable alternative.
-
Scouting Gradient: To estimate the required elution strength, a broad scouting gradient was run from 20% to 90% ACN over 20 minutes. This allows for the rapid determination of the analyte's retention time and helps in deciding between an isocratic or gradient method.
Systematic Optimization Workflow
The initial scouting gradient revealed that the analyte eluted at approximately 65% ACN. This level of organic solvent allows for the development of either a refined gradient or an efficient isocratic method. The optimization process focused on achieving a retention time of 5-10 minutes with a tailing factor < 1.5 and a high plate count.
Caption: Fig 1: HPLC Method Development Workflow
-
Mobile Phase Composition: An isocratic elution was found to be sufficient. The percentage of acetonitrile was varied from 55% to 70%. A mobile phase composition of Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid provided the best balance of retention time and peak shape. Phosphoric acid was chosen over formic acid as it yielded a slightly better tailing factor.
-
Column Temperature: The effect of column temperature was studied at 25°C, 30°C, and 35°C. Increasing the temperature to 30°C slightly improved peak efficiency and reduced backpressure without compromising stability.
-
Flow Rate: A flow rate of 1.0 mL/min was found to be optimal.
Final Optimized Method and Protocol
The systematic optimization process resulted in a robust and efficient isocratic RP-HPLC method.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC with DAD or UV Detector |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (65:35, v/v) with 0.1% H₃PO₄ in the aqueous phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~6.5 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare 1 L of the aqueous phase, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Filter the aqueous phase through a 0.45 µm nylon filter.
-
The mobile phase is prepared by mixing 650 mL of acetonitrile with 350 mL of the acidified aqueous phase.
-
Degas the final mobile phase by sonication for 15 minutes or by online degasser.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Prepare a working standard solution at a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to achieve a nominal concentration of 1.0 mg/mL.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) followed by the standard solution to check for system suitability.
-
Inject the sample solutions.
-
Method Validation (ICH Q2(R1) Guidelines)
The optimized method was validated to demonstrate its reliability for the intended application. The validation protocol included specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This was established through forced degradation studies, which are crucial for developing a stability-indicating method.[13][14][15][16] The analyte was subjected to stress conditions to induce degradation of approximately 5-20%.[15]
Caption: Fig 2: Forced Degradation Workflow
Results: The analyte showed significant degradation under basic and oxidative conditions and moderate degradation under acidic conditions. It was stable to thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak (Resolution > 2.0), and the peak purity analysis via DAD confirmed that the main analyte peak was spectrally pure. This demonstrates the method's stability-indicating capability.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Observation | % Degradation | Resolution (Nearest Impurity) |
| Acid (0.1 M HCl, 60°C) | Moderate degradation | 12.5% | 3.1 |
| Base (0.1 M NaOH, RT) | Significant degradation | 18.2% | 4.5 |
| Oxidative (3% H₂O₂) | Significant degradation | 15.8% | 3.8 |
| Thermal (80°C) | No significant degradation | < 1.0% | N/A |
| Photolytic (ICH Q1B) | No significant degradation | < 1.0% | N/A |
Linearity, Range, Accuracy, and Precision
The method was validated across a range of 50% to 150% of the nominal concentration (50-150 µg/mL).
Table 4: Summary of Validation Results
| Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% |
| Precision - Repeatability (%RSD, n=6) | %RSD ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | %RSD ≤ 2.0% | 0.82% |
| LOD | S/N ≥ 3 | 0.15 µg/mL |
| LOQ | S/N ≥ 10 | 0.50 µg/mL |
-
Linearity: Assessed by preparing five standards from 50 to 150 µg/mL. The plot of peak area versus concentration was linear with a correlation coefficient (r²) of 0.9998.
-
Accuracy: Determined by the recovery of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, 120%). The average recovery was between 99.2% and 101.5%.[3][17]
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard yielded a relative standard deviation (%RSD) of 0.45%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding a %RSD of 0.82%. Both values are well within the typical acceptance limit of 2.0%.[2][3]
-
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters. The parameters included flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). In all varied conditions, the system suitability parameters (retention time, tailing factor, plate count) remained within acceptable limits, demonstrating the method's robustness.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of this compound. The final isocratic method is efficient, with a run time of 10 minutes, and is suitable for routine quality control analysis, purity testing, and stability studies. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, ensures the reliability and integrity of the analytical data generated using this protocol.
References
-
Al-Nimry, S. S., & Al-Manasra, A. A. (2021). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available at: [Link]
-
Atinary Technologies. (2024). Optimizing HPLC method development to maximize peak resolution. Available at: [Link]
-
IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. Available at: [Link]
-
IJARSCT. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Singh, B., & Ahuja, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2016). Can UV absorption band of methoxy group appear before C=C group?. Available at: [Link]
-
Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC?. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Real-Time Monitoring of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate Synthesis using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The synthesis of complex organic molecules, particularly intermediates for active pharmaceutical ingredients (APIs), demands precise control over reaction progress to optimize yield and minimize impurity formation. This application note presents a robust and detailed protocol for the real-time monitoring of the synthesis of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate, a key β-keto ester intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to instrument parameters, providing a self-validating system for researchers and process chemists. The methodology ensures accurate tracking of reactant consumption and product formation, enabling informed decisions for reaction quenching and process scale-up.
Introduction: The Rationale for In-Process Reaction Monitoring
The synthesis of this compound is a critical step in various pharmaceutical manufacturing pathways. The target molecule is a β-keto ester, a versatile functional group that serves as a precursor for more complex heterocyclic structures.[1][2] The formation of this molecule typically involves a carbon-carbon bond-forming reaction, such as the alkylation of an enolate, which can be susceptible to side reactions, including self-condensation or dialkylation.[3]
Monitoring the reaction in real-time is not merely a quality control step but a fundamental component of process analytical technology (PAT). It allows for the precise determination of the reaction endpoint, preventing the formation of downstream impurities and maximizing the yield of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical tool for this purpose.[4][5] It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, providing both qualitative and quantitative data on the volatile and semi-volatile components of the reaction mixture.[6][7]
The Synthetic Pathway: Alkylation of Ethyl 3-oxohexanoate
The synthesis proceeds via the alkylation of the α-carbon of Ethyl 3-oxohexanoate. A strong base is used to deprotonate the acidic α-hydrogen, generating a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with 3-methoxybenzyl bromide.
Reaction Scheme:
Causality of Component Selection:
-
Ethyl 3-oxohexanoate: The β-keto ester provides the acidic proton on the α-carbon, making it amenable to deprotonation and subsequent alkylation.
-
Sodium Ethoxide (NaOEt): A suitable, non-nucleophilic strong base that is compatible with the ethyl ester functionality, preventing transesterification.
-
3-Methoxybenzyl Bromide: The electrophile that introduces the desired methoxybenzyl group onto the keto ester backbone.
-
Ethanol (EtOH): A common solvent for such reactions, capable of dissolving the reactants and the base.
GC-MS Workflow: From Reaction Vessel to Data Analysis
The entire process, from sampling the reaction to analyzing the data, must be systematic to ensure reproducibility and accuracy. The following workflow provides a comprehensive overview.
Caption: A comprehensive workflow for monitoring the synthesis reaction using GC-MS.
Detailed Experimental Protocols
Protocol for Reaction Monitoring
-
Initial Sample (t=0): Before adding the base (Sodium Ethoxide), withdraw a small aliquot (~0.1 mL) of the reaction mixture containing Ethyl 3-oxohexanoate and 3-methoxybenzyl bromide in ethanol. This will serve as your time-zero reference.
-
Initiate Reaction: Add the base to the reaction vessel to initiate the alkylation.
-
Timed Sampling: Withdraw aliquots (~0.1 mL) from the reaction mixture at regular intervals (e.g., every 30 or 60 minutes). The frequency of sampling should be adjusted based on the expected reaction rate.
-
Sample Quenching & Preparation: For each aliquot, immediately perform the sample preparation protocol outlined in section 4.2. This is critical to stop the reaction and prepare the sample for analysis.
Protocol for Sample Preparation
Causality: This protocol is designed to stop the reaction, remove non-volatile components (like salts), and dilute the sample to a concentration suitable for GC-MS analysis, preventing column overloading and source contamination.[8][9]
-
Quenching: Add the 0.1 mL reaction aliquot to a vial containing 1 mL of dilute hydrochloric acid (0.1 M). This neutralizes the base and stops the reaction.
-
Extraction: Add 1 mL of ethyl acetate to the vial, cap it, and vortex for 30 seconds. Allow the layers to separate. The organic components will partition into the ethyl acetate layer.[8]
-
Isolation: Carefully transfer the top organic layer (ethyl acetate) to a new, clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Dilution: Perform a serial dilution. Take 10 µL of the dried organic extract and dilute it with 990 µL of fresh ethyl acetate (a 1:100 dilution). This diluted sample is now ready for injection into the GC-MS.
Protocol for GC-MS Analysis
Causality: The parameters below are optimized for the separation of the reactants and the product, which have different boiling points and polarities. The temperature program allows for good resolution of the starting materials from the higher-boiling point product.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | A sensitive single quadrupole mass spectrometer suitable for this analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column that provides excellent separation for a wide range of organic compounds, including β-keto esters.[10] |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes without causing thermal degradation.[11] |
| Split Ratio | 50:1 | Prevents column overloading while ensuring enough sample reaches the detector for good sensitivity. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | - Initial: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C | The program starts at a temperature low enough to separate early-eluting compounds and ramps up to elute the higher molecular weight product in a reasonable time with good peak shape. |
| MS Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[12] |
| Mass Scan Range | 40 - 450 m/z | Covers the expected mass range of the reactants, product, and their significant fragments. |
Data Interpretation and Expected Results
Chromatographic Profile
By analyzing the samples taken at different time points, you will observe the following changes in the chromatogram:
-
The peak corresponding to Ethyl 3-oxohexanoate will decrease in area over time.
-
The peak for 3-Methoxybenzyl Bromide will also decrease over time.
-
A new, later-eluting peak corresponding to the product, This compound , will appear and its area will increase as the reaction progresses.
Mass Spectral Data
The identity of each peak can be confirmed by its mass spectrum.
| Compound | Molecular Weight | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Ethyl 3-oxohexanoate | 158.18 g/mol | 158 | 115 ([M-C2H5O]+), 87, 71, 43 |
| 3-Methoxybenzyl Bromide | 201.07 g/mol | 200/202 (Br isotopes) | 121 ([M-Br]+, the methoxybenzyl cation), 91 |
| This compound | 278.34 g/mol | 278 | 121 (base peak, stable methoxybenzyl cation), 233 ([M-C2H5O]+), 207, 157 |
Rationale for Fragmentation: The most prominent fragment for the product is expected to be m/z 121, resulting from the stable methoxybenzyl carbocation formed by cleavage of the C-C bond alpha to the carbonyl group. This is a characteristic fragmentation pathway for such structures.[13]
Quantitative Monitoring
The progress of the reaction can be quantified by calculating the percent conversion. This is achieved by comparing the peak area of the limiting reactant (e.g., Ethyl 3-oxohexanoate) at a given time point (Area_t) to its initial area at t=0 (Area_0).
% Conversion = [1 - (Area_t / Area_0)] * 100
Plotting the % Conversion versus time will generate a reaction profile curve, which is invaluable for determining reaction kinetics and the optimal reaction time.
Conclusion
This application note provides a comprehensive, field-proven protocol for monitoring the synthesis of this compound using GC-MS. By explaining the causality behind each step, from sample preparation to the selection of instrument parameters, this guide equips researchers and drug development professionals with a self-validating methodology. The ability to accurately track reactant consumption and product formation in real-time is essential for optimizing reaction conditions, improving process safety, and ensuring the consistent production of high-quality pharmaceutical intermediates.
References
-
PrepChem. (n.d.). Synthesis of ethyl 3-oxo-2-methoxyiminobutyrate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Available at: [Link]
-
Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate. Course Hero. Available at: [Link]
-
MDPI. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). Available at: [Link]
-
ResearchGate. (2021). GC-MS sample preparation? Available at: [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
ResearchGate. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available at: [Link]
-
ResearchGate. (n.d.). GC chromatogram of the reaction mixture for the Claisen-Schmidt condensation. Available at: [Link]
-
SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Available at: [Link]
-
ResearchGate. (2012). GC × GC distribution of structurally (a) esters. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available at: [Link]
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Available at: [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
-
YouTube. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the.... Available at: [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. Available at: [Link]
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SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Available at: [Link]
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Chromatography Forum. (2011). Quantification of Esters by GC-MS. Available at: [Link]
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Aviv Analytical. (2013). Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. Available at: [Link]
-
Semantic Scholar. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROSCOPY STUDIES ON ETHANOLIC EXTRACT OF DRIED LEAVES OF CATHARANTHUS ROSEUS. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in β-Keto Ester Synthesis
Welcome to the technical support center for β-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during these crucial carbon-carbon bond-forming reactions. As a senior application scientist, my goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to diagnose and solve issues in your own laboratory work.
Introduction: The Versatility and Challenges of β-Keto Ester Synthesis
β-Keto esters are pivotal intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules in the pharmaceutical and fine chemical industries. The Claisen condensation, and its intramolecular counterpart, the Dieckmann condensation, are cornerstone reactions for their preparation.[1][2] These reactions, while powerful, are not without their challenges. The reaction environment, particularly the presence of a strong base, can often lead to a variety of side reactions that compete with the desired condensation, resulting in reduced yields and complex purification profiles.
This guide will address the most frequently encountered side reactions in a question-and-answer format, providing not only solutions but also a deeper understanding of the underlying chemical principles.
Core Troubleshooting: A Question-and-Answer Guide
Q1: My yield of the desired β-keto ester from a Claisen condensation is low, and I'm observing a mixture of ester products. What is causing this and how can I fix it?
A1: The likely culprit is transesterification.
Causality: The Claisen condensation requires an alkoxide base to deprotonate the α-carbon of the ester, forming the reactive enolate.[1] If the alkoxide base used (e.g., sodium methoxide) does not match the alcohol portion of the starting ester (e.g., ethyl acetate), a competing nucleophilic acyl substitution reaction known as transesterification can occur.[3][4] This leads to a mixture of starting esters and, consequently, a mixture of β-keto ester products, complicating purification and reducing the yield of the target molecule.
Troubleshooting Protocol:
-
Match the Alkoxide to the Ester: The most straightforward solution is to use an alkoxide base with the same alkyl group as your starting ester.[4][5] For example, when performing a Claisen condensation with ethyl acetate, use sodium ethoxide as the base.
-
Consider a Non-Nucleophilic Base: In situations where matching the alkoxide is not feasible, or for mixed Claisen condensations, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can be employed.[4] LDA is highly effective at generating the enolate without the risk of transesterification.
Experimental Workflow: Using LDA in a Mixed Claisen Condensation
Caption: Workflow for a mixed Claisen condensation using LDA.
Q2: During my aqueous workup, I'm losing a significant portion of my product. What is happening and how can I prevent it?
A2: You are likely experiencing saponification and/or premature decarboxylation.
Causality:
-
Saponification: The use of hydroxide bases (e.g., NaOH, KOH) for the condensation or a basic aqueous workup can lead to the hydrolysis of the ester functionality in both the starting material and the product, a reaction known as saponification.[4] This results in the formation of a carboxylate salt, which is water-soluble and will be lost to the aqueous layer during extraction.
-
Premature Decarboxylation: β-Keto acids, which can be formed upon hydrolysis of the ester, are notoriously unstable and readily lose carbon dioxide upon gentle heating or in the presence of acid.[6][7] If your workup involves acidic conditions and elevated temperatures, you may be inadvertently converting your desired β-keto ester to a ketone.
Troubleshooting Protocol:
-
Avoid Hydroxide Bases: Never use hydroxide bases for a Claisen condensation.[5][8] Stick to alkoxide bases.
-
Careful Workup:
-
Quench the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride, while keeping the temperature low (e.g., in an ice bath).
-
Avoid strong acids and prolonged exposure to acidic conditions during extraction.
-
When removing the solvent, use a rotary evaporator at a low temperature to prevent heat-induced decarboxylation.
-
Q3: I'm attempting a mixed Claisen condensation, but the main product is from the self-condensation of my enolizable ester. How can I improve the selectivity?
A3: This is a common challenge in mixed Claisen condensations and can be addressed by controlling the relative reactivity and concentration of the reactants.
Causality: In a mixed Claisen condensation between two different esters that can both form enolates, a statistical mixture of four products is possible.[9] To achieve a high yield of a single product, one ester should ideally be non-enolizable (lacking α-hydrogens), such as ethyl benzoate or ethyl formate.[10] Even when using a non-enolizable ester, the self-condensation of the enolizable ester can still be a significant side reaction if the reaction conditions are not carefully controlled.
Troubleshooting Protocol:
-
Strategic Reactant Addition: Slowly add the enolizable ester to a mixture of the non-enolizable ester and the base.[10] This ensures that the concentration of the enolate is always low, minimizing the chance of it reacting with another molecule of the enolizable ester.
-
Use an Excess of the Non-Enolizable Ester: Employing a large excess of the non-enolizable ester can statistically favor the desired cross-condensation reaction.
Data-Driven Decision Making: pKa Values for Common Reactants
| Compound | Functional Group | Approximate pKa of α-hydrogen |
| Acetone | Ketone | ~20 |
| Ethyl Acetate | Ester | ~25 |
| β-Keto Ester | β-Dicarbonyl | ~11 |
| Ethanol | Alcohol | ~16 |
Data sourced from multiple chemistry resources.[11][12][13]
This table highlights that the α-hydrogens of ketones are significantly more acidic than those of esters.[12] This difference can be exploited in mixed Claisen-type reactions between a ketone and an ester, where the ketone will be preferentially deprotonated to form the enolate.
Q4: My Dieckmann condensation is giving a low yield, and I'm isolating a significant amount of starting material. What could be the issue?
A4: Low yields in Dieckmann condensations are often due to an unfavorable equilibrium or steric hindrance.
Causality: The Dieckmann condensation is an intramolecular reaction that is highly dependent on the formation of a stable 5- or 6-membered ring.[11][14] If the diester starting material is too short (less than 4 carbons between the ester groups), ring formation is not feasible.[14] Additionally, the Claisen condensation is a reversible reaction, and the equilibrium may not favor the product.[4] The driving force for the reaction is the deprotonation of the resulting β-keto ester, which is significantly more acidic (pKa ~11) than the starting ester (pKa ~25).[11] If this final deprotonation step is inefficient, the equilibrium will lie towards the starting materials.
Troubleshooting Protocol:
-
Ensure Stoichiometric Base: A full equivalent of base is required to drive the reaction to completion by deprotonating the product.[8][11]
-
Choice of Solvent: Polar aprotic solvents like THF or DMF can help to stabilize the enolate intermediate.[14]
-
Consider a Stronger Base: While sodium ethoxide is common, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can increase the yield by more effectively deprotonating the starting ester and the product.[9]
Logical Relationship in Dieckmann Condensation
Caption: Key factors for a successful Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q: What is the retro-Claisen reaction and when should I be concerned about it?
A: The retro-Claisen reaction is the reverse of the Claisen condensation, where a β-keto ester is cleaved into two smaller ester fragments by a nucleophile, often in the presence of a base.[15] You should be concerned about this side reaction if your product is subjected to harsh basic conditions, especially at elevated temperatures, during workup or subsequent reaction steps. The formation of the highly stable enolate of the β-keto ester product under basic conditions helps to minimize the reverse reaction.[11]
Q: How does temperature affect the prevalence of side reactions?
A: Generally, lower reaction temperatures are favored to minimize side reactions such as self-condensation and decomposition of sensitive intermediates. However, if the reaction is too slow, a slight increase in temperature may be necessary. Optimal temperature is a balance between reaction rate and selectivity and often requires empirical optimization for a specific set of reactants.
Q: What are the best practices for purifying β-keto esters?
A: Purification can often be achieved by column chromatography on silica gel. It is important to avoid overly acidic or basic conditions during chromatography. If saponification has occurred, an acidic workup (performed cautiously at low temperatures) will protonate the carboxylate, making the byproduct less polar and potentially separable by chromatography. Distillation can be an option for thermally stable β-keto esters, but care must be taken to avoid decarboxylation at high temperatures.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
YouTube. (2019, January 14). formation of enolates from esters and other acid derivatives. Retrieved from [Link]...
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (2022, July 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
YouTube. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]...
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
YouTube. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]...
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
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Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]
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ResearchGate. (2023, September 15). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
ResearchGate. (2019, October 3). (PDF) A study of base-catalyzed aldol reaction of trimethylsilyl enolates. Retrieved from [Link]
-
PubMed. (1996, September 6). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Retrieved from [Link]
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Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
PubMed Central. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]
-
Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary 4. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Retrieved from [Link]
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National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]
-
Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation : r/chemhelp. Retrieved from [Link]
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Navigating the Ambident Reactivity of Enolates: A Technical Guide to Controlling C- vs. O-Alkylation
For Immediate Release to the Research Community
As Senior Application Scientists in synthetic chemistry, we frequently field questions from researchers in drug development and academia regarding the regioselectivity of enolate alkylation. The ambident nature of enolates, possessing two nucleophilic sites—the α-carbon and the oxygen—often leads to mixtures of C- and O-alkylated products, complicating synthetic routes and reducing yields. This technical support guide provides a comprehensive overview of the factors governing this selectivity and offers practical, troubleshooting advice in a direct question-and-answer format to empower you to steer your reactions toward the desired outcome.
The Dueling Pathways: A Mechanistic Overview
Enolate anions exist as resonance hybrids, with negative charge density distributed between the α-carbon and the oxygen atom. This duality is the root of the competition between C-alkylation and O-alkylation. The outcome of this competition is not arbitrary; it is dictated by a delicate interplay of reaction parameters that can be manipulated to favor one pathway over the other.
Resolving overlapping peaks in the NMR spectrum of β-keto esters
Welcome to the technical support center for resolving common challenges in the NMR analysis of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of these versatile compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities arising from the dynamic nature of β-keto esters in solution.
Introduction: The Challenge of Tautomerism
β-Keto esters are characterized by their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol form.[1][2] This keto-enol tautomerism is a chemical equilibrium between a ketone or aldehyde and its corresponding enol.[3] The interconversion between these two forms is often slow on the NMR timescale, resulting in the simultaneous observation of signals for both tautomers in the NMR spectrum.[2][4][5][6] This can lead to complex spectra with overlapping peaks, complicating structural assignment and quantitative analysis. This guide provides practical solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do I see two sets of peaks in the ¹H NMR spectrum of my β-keto ester?
The presence of two sets of peaks is due to the keto-enol tautomerism. The β-keto ester exists as an equilibrium mixture of the keto and enol forms, and if the rate of interconversion between these two forms is slow enough on the NMR timescale, separate signals for each tautomer will be observed.[2][4][5][6]
Q2: What factors influence the ratio of keto to enol tautomers?
The position of the keto-enol equilibrium is highly sensitive to several factors:
-
Solvent: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[4][5][6][7][8][9][10] For instance, the enol content of acetoacetic acid is significantly higher in CCl₄ (49%) compared to D₂O (<2%).[7]
-
Temperature: Temperature can shift the equilibrium. Increasing the temperature often favors the keto form.[11][12][13]
-
Concentration: In some cases, concentration can affect the equilibrium, particularly if intermolecular hydrogen bonding plays a role.
-
Substitution: The nature of the substituents on the β-keto ester can influence the stability of the keto and enol forms.[7][12][13]
Q3: What are the typical ¹H NMR chemical shifts for the keto and enol forms?
While the exact chemical shifts are structure-dependent, some general ranges can be expected:
| Proton Type | Keto Form (ppm) | Enol Form (ppm) |
| α-CH₂ | ~ 3.5 | - |
| α-CH (enol) | - | ~ 5.0 - 5.5 |
| Enolic OH | - | ~ 12 - 15 (broad) |
| Ester O-CH₂ | ~ 4.2 | ~ 4.1 |
| Ester CH₃ | ~ 1.3 | ~ 1.2 |
Note: These are approximate values and can vary based on the specific molecule and experimental conditions.
Troubleshooting Guides
Issue 1: Overlapping α-proton and other signals.
Q: The signals for the α-protons of my keto and enol forms are overlapping with other resonances in the spectrum. How can I resolve them?
A: Causality and Solution Workflow
Signal overlap in the ¹H NMR spectrum of β-keto esters is a common issue due to the presence of multiple species in equilibrium.[14] To resolve these overlapping peaks, you can manipulate the chemical environment to induce changes in the chemical shifts of the tautomers or employ advanced NMR techniques to disperse the signals into additional dimensions.
Workflow for Resolving Overlapping Signals
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Method 1: Solvent Change
-
Principle: Changing the solvent can alter the keto-enol equilibrium and the chemical shifts of the protons.[4][5][6][7][8][9][10] A less polar, non-hydrogen bonding solvent like benzene-d₆ or CCl₄ can increase the proportion of the enol form and may shift the signals sufficiently to resolve overlap. Conversely, a polar protic solvent like methanol-d₄ will favor the keto form.
-
Protocol:
-
Dissolve a fresh sample of your β-keto ester in a deuterated solvent of different polarity (e.g., from CDCl₃ to benzene-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Compare the new spectrum with the original to assess the changes in chemical shifts and resolution.
-
Method 2: Temperature Variation
-
Principle: The chemical shifts of protons involved in hydrogen bonding (like the enolic OH) and the keto-enol equilibrium itself are temperature-dependent.[11][12][13] Acquiring spectra at different temperatures can cause differential shifts in the overlapping signals, leading to their resolution.
-
Protocol:
-
Set up a variable temperature (VT) NMR experiment.
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 55°C).
-
Analyze the spectra to identify the temperature at which the best resolution is achieved.
-
Method 3: Use of Lanthanide Shift Reagents (LSRs)
-
Principle: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen of a β-keto ester.[15][16][17][18] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. This can effectively spread out a crowded spectrum.[17][18][19]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your β-keto ester in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a small, measured amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Continue adding small increments of the LSR and acquiring spectra until the desired resolution is achieved.
-
Issue 2: Difficulty in Assigning Keto and Enol Peaks.
Q: I have multiple sets of signals and I'm unsure which ones belong to the keto form and which to the enol form. How can I confidently assign them?
A: Causality and Solution Workflow
The structural differences between the keto and enol tautomers lead to distinct NMR signatures. However, in complex molecules, unambiguous assignment can be challenging. Two-dimensional (2D) NMR experiments are powerful tools for elucidating the connectivity between protons and carbons, thereby enabling confident peak assignment.[20][21][22]
Workflow for Peak Assignment
Caption: Workflow for assigning keto and enol peaks using 2D NMR.
Method 1: ¹H-¹H COSY (Correlation Spectroscopy)
-
Principle: COSY spectra show correlations between protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for identifying spin systems. For the keto form, you would expect to see a correlation between the α-CH₂ protons and any adjacent protons. For the enol form, the vinylic α-CH proton will show correlations to neighboring protons.
-
Protocol:
-
Set up and run a standard ¹H-¹H COSY experiment on your sample.
-
Process the 2D spectrum.
-
Identify cross-peaks which indicate J-coupling. For example, trace the connectivity from the ester's O-CH₂ protons to the adjacent CH₃ protons in both tautomers.
-
Method 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Principle: HSQC provides correlations between protons and the carbons to which they are directly attached.[21][22] This is a definitive way to assign proton signals by correlating them to their corresponding carbon environments. The α-carbon of the keto form will have a different chemical shift than the vinylic α-carbon of the enol form.
-
Protocol:
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Set up and run a standard ¹H-¹³C HSQC experiment.
-
Correlate the proton signals with their directly attached carbons. For example, the proton at ~3.5 ppm (keto α-CH₂) will correlate to a carbon signal in the aliphatic region, while the proton at ~5.0-5.5 ppm (enol α-CH) will correlate to a carbon in the vinylic region.
-
Data Summary Table
The following table summarizes the effect of solvent on the percentage of the enol form for a representative β-keto ester, ethyl acetoacetate.
| Solvent | Dielectric Constant (ε) | % Enol Form |
| Hexane | 1.9 | 46 |
| Carbon Tetrachloride | 2.2 | 49[7] |
| Benzene | 2.3 | 28 |
| Diethyl Ether | 4.3 | 27 |
| Chloroform | 4.8 | 16 |
| Acetonitrile | 37.5 | 6 |
| Water (D₂O) | 78.5 | <2[7] |
Data compiled from various sources for ethyl acetoacetate and similar β-dicarbonyl compounds.
References
-
Organic Chemistry Tutor. Keto-Enol Tautomerism. [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]
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Giraudeau, P. (2013). NMR methods for the analysis of mixtures. NIH Public Access, 3(2), 133-149. [Link]
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ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. [Link]
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University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. [Link]
-
PubMed. (2014). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. [Link]
-
ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. [Link]
-
Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
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ChemRxiv. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
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Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. [Link]
-
Journal of Chemical Education. (2007). Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. [Link]
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Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
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ResearchGate. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
-
Chemical Reviews. (1976). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
PubMed. (2003). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. [Link]
-
Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]
-
Scientific Research Publishing. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
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YouTube. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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PubMed Central. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
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ResearchGate. (2014). Mass Spectra of β-Keto Esters. [Link]
-
MDPI. (2000). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. [Link]
-
Molecules. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]
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YouTube. (2021). Factors effecting NMR Spectra (1D & 2D). [Link]
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Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
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YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]
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Technical Support Center: Catalyst Selection for Efficient β-Keto Ester Transesterification
Welcome to the technical support center for β-keto ester transesterification. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of catalyst selection and troubleshoot common experimental hurdles. Our goal is to provide you with the expertise and practical insights needed to achieve efficient and selective transesterification of this versatile class of compounds. β-Keto esters are crucial building blocks in organic synthesis, and mastering their transformation is key to advancing many research and development projects.[1][2]
Understanding the Reaction: Mechanism and Catalyst Choice
The transesterification of β-keto esters is a reversible reaction where the alkoxy group of the ester is exchanged with an alcohol.[3] Due to the slow kinetics, a catalyst is almost always necessary to achieve reasonable conversion rates.[4] The unique structure of β-keto esters, with their enolizable α-proton and the ability of the two carbonyl groups to chelate with a catalyst, allows for selective transesterification over other types of esters.[4]
The reaction can proceed through two primary mechanistic pathways:
-
Enol Intermediate Pathway: This is the most commonly accepted mechanism where the β-keto ester forms an enol or enolate, which is stabilized by chelation to the catalyst. This enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by the alcohol.[4]
-
Acylketene Intermediate Pathway: An alternative mechanism involves the formation of a highly reactive acylketene intermediate, which is then trapped by the alcohol.[3][4]
The choice of catalyst is paramount and depends on the substrate scope, desired reaction conditions, and functional group tolerance. Catalysts for this transformation can be broadly categorized into acids, bases, organocatalysts, and enzymes.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the transesterification of β-keto esters in a question-and-answer format.
Question 1: My reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue and can stem from several factors. Let's break down the troubleshooting process:
-
Inadequate Catalyst Activity: The chosen catalyst may not be active enough for your specific substrates.
-
Acid Catalysis: For acid-catalyzed reactions, ensure strictly anhydrous conditions, as water can lead to hydrolysis of the ester, a competing side reaction.[1][4] If using a Lewis acid, consider one with a higher affinity for the carbonyl oxygen. Ytterbium triflate is a highly effective Lewis acid catalyst for this transformation, often leading to rapid conversion of primary and secondary alcohols.[4]
-
Base Catalysis: When using basic catalysts like alkoxides, ensure the base is not being consumed by other acidic protons in your substrate or solvent. The choice of alkoxide base should match the alcohol being displaced to avoid a mixture of products.[5]
-
Heterogeneous Catalysts: If you are using a solid-supported catalyst, such as silica-supported boric acid, ensure it is properly activated and that there is sufficient mixing to overcome mass transfer limitations.[3]
-
-
Reversibility of the Reaction: Transesterification is an equilibrium process.[3] To drive the reaction towards the product, you can:
-
Use a large excess of the reactant alcohol. This is a common strategy, especially when the alcohol is inexpensive and easily removed.
-
Remove the alcohol byproduct. For instance, if you are displacing ethanol, using molecular sieves (e.g., 4 Å) can effectively sequester it and shift the equilibrium forward.[4]
-
-
Steric Hindrance: The reaction is sensitive to steric bulk around the reacting centers.
-
Tertiary alcohols are notoriously difficult to transesterify due to steric hindrance and may require more forcing conditions or specialized catalysts.[1][4] For example, while methylboronic acid is effective for primary and secondary alcohols, it shows reduced yields with tertiary alcohols.[4]
-
Similarly, bulky β-keto esters may react more slowly. Increasing the reaction temperature or switching to a less sterically demanding catalyst might be necessary.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. For example, a study using silica-supported boric acid found no product formation at room temperature, but yields increased significantly at higher temperatures (60-100 °C).[3]
Question 2: I am observing significant side product formation, particularly hydrolysis and decarboxylation. How can I minimize these pathways?
Answer:
Hydrolysis and decarboxylation are the most common side reactions plaguing β-keto ester transesterification.
-
Minimizing Hydrolysis:
-
Acid-Catalyzed Reactions: As mentioned, water is detrimental in acid-catalyzed transesterification.[1][4] Ensure all reagents and solvents are rigorously dried. Using a co-solvent that forms an azeotrope with water (e.g., toluene) can also help to remove trace amounts of water during the reaction.
-
Base-Catalyzed Reactions: Avoid hydroxide bases (e.g., NaOH, KOH) as they will saponify the ester, leading to the carboxylate salt, which is unreactive towards transesterification.[5] Use alkoxide bases instead.
-
-
Preventing Decarboxylation:
-
β-Keto acids, which can form from the hydrolysis of β-keto esters, are thermally unstable and readily decarboxylate to form ketones.[1][6] Therefore, preventing hydrolysis is the first line of defense against decarboxylation.
-
High reaction temperatures can also promote decarboxylation, even in the absence of significant hydrolysis. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.[4]
-
Question 3: My catalyst seems to be losing activity or is poisoned. What could be the cause?
Answer:
Catalyst deactivation can be a significant issue, especially in complex reaction mixtures.
-
Impurities in Reagents: Trace impurities in your starting materials or solvents can act as catalyst poisons. For example, amines or thiols can coordinate strongly to Lewis acidic metal centers, blocking the active site. Ensure your reagents are of high purity.
-
Product Inhibition: In some cases, the product ester or the alcohol byproduct can coordinate to the catalyst, leading to inhibition. This can sometimes be overcome by using a higher catalyst loading or by removing the byproduct as it is formed.
-
Catalyst Degradation: Some catalysts may not be stable under the reaction conditions. For instance, certain organocatalysts might be susceptible to degradation at high temperatures. Check the stability of your chosen catalyst under the planned reaction conditions. For heterogeneous catalysts, leaching of the active species into the reaction medium can also occur.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using an organocatalyst like 4-DMAP for this reaction?
A1: 4-(Dimethylamino)pyridine (4-DMAP) is a popular nucleophilic catalyst for transesterification.[4] Its advantages include being a metal-free catalyst, which is beneficial for applications where metal contamination is a concern (e.g., pharmaceuticals). It is also generally tolerant of a wide range of functional groups. However, it's important to note that reactions with 4-DMAP can be slow, and often require an excess of one of the reactants to drive the reaction to completion.[4]
Q2: Are enzymatic catalysts a viable option for β-keto ester transesterification?
A2: Yes, enzymes, particularly lipases like Candida antarctica lipase B (CALB), are excellent catalysts for this transformation.[1][3][7] The key advantages of enzymatic catalysis are:
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature, which minimizes side reactions like decarboxylation.
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, which is particularly useful for the synthesis of chiral molecules.[7]
-
Environmentally Benign: Enzymes are biodegradable and operate in environmentally friendly solvent systems, often even under solvent-free conditions.[7]
A potential drawback is the need for a large excess of the β-keto ester in some cases.[1]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on your specific needs:
-
Homogeneous catalysts (e.g., Lewis acids, 4-DMAP) are dissolved in the reaction medium, leading to high activity and good contact with the substrates. However, their removal from the product can be challenging, sometimes requiring difficult purifications.
-
Heterogeneous catalysts (e.g., silica-supported boric acid, montmorillonite K-10 clay, immobilized enzymes) are in a different phase from the reaction mixture.[3][4] Their main advantage is ease of separation from the product (usually by simple filtration), which simplifies workup and allows for catalyst recycling, making the process more cost-effective and environmentally friendly.[3][4] However, they can sometimes suffer from lower activity due to mass transfer limitations.
Q4: Can I use this reaction to make β-keto amides or thioesters?
A4: Yes, under certain conditions, the transesterification methodology can be extended to transamidation and transthioesterification. For example, using an arylboronic acid catalyst, β-keto esters can react with amines and thiols to furnish the corresponding β-keto amides and thioesters in good yields.[1]
Q5: What is a general, reliable starting protocol for a small-scale reaction?
A5: A good starting point for a robust and environmentally friendly protocol is the use of silica-supported boric acid under solvent-free conditions.[3]
Experimental Protocol: Transesterification using Silica-Supported Boric Acid [3]
-
To a clean reaction vessel equipped with a magnetic stir bar, add the β-keto ester (1 mmol), the alcohol (1.1 mmol), and silica-supported boric acid (50 mg, 8.3 mol%).
-
Heat the mixture to 100 °C with vigorous stirring for 5-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter to remove the catalyst.
-
Wash the recovered catalyst with the same solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
This protocol is advantageous as it avoids bulk organic solvents and the workup is straightforward.[3]
Data and Diagrams
Catalyst Selection Summary
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | Ytterbium triflate, Zinc/Iodine, Al(H₂PO₄)₃ | High activity, broad substrate scope.[4] | Require anhydrous conditions, potential metal contamination.[4] |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Boric acid | Inexpensive, readily available.[1][3] | Require anhydrous conditions, can promote side reactions.[1][4] |
| Bases | Alkoxides, 4-DMAP | Effective for certain substrates.[4][8] | Can cause hydrolysis if water is present, 4-DMAP can be slow.[4][5] |
| Organocatalysts | 4-DMAP, 2,6-Lutidine | Metal-free, good functional group tolerance.[3][4] | Can be slow, may require excess reagent.[4] |
| Enzymes | Candida antarctica lipase B (CALB) | Mild conditions, high selectivity, environmentally friendly.[1][7] | May require excess β-keto ester, can be more expensive.[1] |
| Heterogeneous | Silica-supported boric acid, Montmorillonite K-10 | Easy to separate and recycle, environmentally friendly.[3][4] | Can have lower activity than homogeneous counterparts. |
Troubleshooting Workflow
Caption: A troubleshooting flowchart for addressing low conversion in β-keto ester transesterification.
General Reaction Mechanism
Caption: A simplified diagram of the Lewis acid-catalyzed transesterification mechanism via a chelated enol intermediate.
References
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. aklectures.com [aklectures.com]
- 7. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of Functionalized β-Keto Esters
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds towards innovative chemical entities. Among these, β-keto esters have emerged as a particularly versatile and promising class of compounds.[1] Their synthetic tractability, stemming from the reactive nature of the active methylene group, allows for extensive functionalization, enabling the fine-tuning of their biological activity.[2][3] This guide provides a comparative analysis of the antimicrobial performance of various functionalized β-keto esters, supported by experimental data and methodological insights for researchers in drug discovery.
The Synthetic Versatility of the β-Keto Ester Scaffold
The β-keto ester moiety is a valuable synthon in organic chemistry, primarily due to its dual electrophilic and nucleophilic character.[2] The classical method for synthesizing β-keto esters is the Claisen condensation , an ester-ester condensation that forms a new carbon-carbon bond.[2][4]
The true potential of this scaffold lies in the ease with which it can be functionalized. The acidic α-hydrogen, situated between two carbonyl groups, is readily deprotonated to form a stable enolate. This nucleophilic enolate can then be reacted with a wide array of electrophiles to introduce diverse functional groups, significantly altering the molecule's steric and electronic properties and, consequently, its antimicrobial activity.[3]
A general synthetic workflow is illustrated below:
Caption: General synthesis and functionalization of β-keto esters.
Common functionalization strategies include:
-
Alkylation/Arylation: Introducing alkyl or aryl groups at the α-position.
-
Halogenation: Incorporating fluorine, chlorine, or bromine, which can enhance lipophilicity and electronic properties.[5]
-
Acylation: Adding further carbonyl functionalities.
These modifications are crucial for exploring the structure-activity relationships (SAR) that govern antimicrobial efficacy.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of functionalized β-keto esters is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A recent study designed and synthesized a series of eight β-keto ester analogues based on the structure of bacterial autoinducers, testing them against both human and plant pathogens.[6][7]
The results, summarized below, highlight how subtle structural modifications can dramatically impact antibacterial potency. Kanamycin, a well-established antibiotic, was used as a positive control for comparison.
| Compound | Functional Group (R) | Pseudomonas aeruginosa (ATCC 19429) | Staphylococcus aureus (ATCC 29737) | Pseudomonas syringae (MF547632) | Agrobacterium tumefaciens (ATCC 19358) |
| MIC (mg/mL) | MBC (mg/mL) | MIC (mg/mL) | MBC (mg/mL) | ||
| 2 | 2-chlorophenyl | ND | 5.00 | 0.63 | 2.50 |
| 3 | 2-methoxyphenyl | ND | ND | ND | 5.00 |
| 6 | 2,6-dichlorophenyl | 0.32 | 2.50 | 0.63 | 5.00 |
| 8 | 2,3,4,5,6-pentafluorophenyl | 0.63 | 5.00 | 0.32 | 2.50 |
| Kanamycin | - | 10.00 (µg/mL) | 10.00 (µg/mL) | 10.00 (µg/mL) | 10.00 (µg/mL) |
| Data sourced from Rojas-Altuve et al. (2023).[8] ND: Not Detected. |
Expert Analysis of the Data:
-
Impact of Halogenation: The data clearly demonstrates that halogenation plays a critical role in enhancing antimicrobial activity. Compounds 6 (2,6-dichlorophenyl) and 8 (pentafluorophenyl) exhibited the most significant antibacterial effects against the tested strains.[8] This is consistent with other studies where the introduction of a fluorine atom at the C-2 position of ketolide structures (which contain a β-keto ester moiety) proved beneficial for the overall antibacterial spectrum.[5]
-
Gram-Positive vs. Gram-Negative Activity: Compound 8 was particularly effective against the Gram-positive bacterium Staphylococcus aureus, with an MIC of 0.32 mg/mL.[8] In contrast, compound 6 showed greater potency against the Gram-negative Pseudomonas aeruginosa (MIC 0.32 mg/mL).[8] This differential activity suggests that specific substitutions influence the compounds' ability to penetrate different bacterial cell wall structures.
-
Steric and Electronic Effects: The presence of a simple methoxy group (Compound 3 ) resulted in a near-total loss of activity. This underscores the importance of electron-withdrawing groups (like halogens) and specific steric arrangements on the aryl ring for effective antimicrobial action.
Mechanism of Action: Beyond Membrane Disruption
While many antimicrobial compounds function by disrupting the bacterial cell membrane, evidence suggests that β-keto esters may employ a more sophisticated mechanism: the inhibition of Quorum Sensing (QS) .[6][9]
Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density.[10] This process relies on the production and detection of small signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria.[10] By regulating virulence factor expression and biofilm formation, QS is a key target for developing anti-virulence agents.[9][10]
The structural similarity of certain β-keto esters to AHLs allows them to act as competitive antagonists, binding to the LuxR-type receptor proteins and blocking the QS pathway.[7][9][11] This effectively disarms the bacteria without necessarily killing them, which may exert less selective pressure for the development of resistance.
Caption: Inhibition of Quorum Sensing by β-keto esters.
Standardized Protocols for Antimicrobial Susceptibility Testing
To ensure reproducibility and comparability of data, standardized methodologies are paramount. The following protocols outline the determination of MIC and MBC values.
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of the functionalized β-keto ester in a suitable solvent (e.g., DMSO). Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Analysis: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Outlook
Functionalized β-keto esters represent a compelling scaffold for the development of novel antimicrobial agents. The structure-activity relationship data clearly indicates that modifications, particularly the addition of halogenated aryl groups, can significantly enhance their potency against a range of pathogens.[1] Their potential to act as quorum sensing inhibitors offers a promising strategy to combat bacterial virulence and biofilm formation, potentially mitigating the rapid emergence of resistance.[11]
Future research should focus on synthesizing a broader library of analogues to further refine the SAR, optimizing for enhanced activity and reduced toxicity. Computational modeling, including molecular docking and dynamics calculations with QS proteins, can guide the rational design of next-generation β-keto ester antimicrobials.[6][7] Ultimately, in vivo efficacy studies will be crucial to validate the therapeutic potential of these promising compounds in the fight against infectious diseases.
References
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Lindstedt, M., Allenmark, S., & Thompson, R. A. (1990). Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components. Antimicrobial agents and chemotherapy, 34(10), 1949–1954. [Link]
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García-Reyes, S., Ugarte, J., & Oyarzún, D. (2016). Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters. Molecules (Basel, Switzerland), 21(8), 988. [Link]
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Dharma Rao, G. B., Anjaneyulu, B., Kaushik, M. P., & Ram Murthy, P. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]
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Denis, A., Bretin, F., Fromentin, C., Bonnet, A., Piltan, G., Bonnefoy, A., & Agouridas, C. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & medicinal chemistry letters, 10(17), 2019–2022. [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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Lin, J., Que, L., Lim, C. K., & Li, D. (1998). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. [Link]
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Singh, P., Kumar, A., Buttar, A., & Kumar, D. (2014). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Arabian Journal of Chemistry, 7(5), 799-809. [Link]
-
Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14532. [Link]
-
Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]
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Jagadamba, P. S. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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García-Reyes, S., Ugarte, J., & Oyarzún, D. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 988. [Link]
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Aabed, K., et al. (2021). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Molecules, 26(23), 7337. [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
For the diligent researcher, the journey from hypothesis to discovery is paved with meticulous protocols and rigorous analysis. The final, and arguably most critical, step in this journey is the responsible management and disposal of chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate, ensuring the safety of personnel and the preservation of our environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety procedures.
Part 1: Hazard Assessment and Initial Preparations
Inferred Hazard Profile:
Based on data for structurally similar compounds such as Ethyl 3-oxohexanoate and other substituted ethyl hexanoates, we must operate under the assumption that this compound is a hazardous chemical.[1] Key potential hazards include:
-
Combustibility: Similar esters are classified as combustible liquids.[2]
-
Irritation: Esters can be irritating to the skin and eyes.[2][3]
-
Toxicity: While acute toxicity may be low, prolonged or repeated exposure should be avoided.[4] The toxicological properties of this specific compound have not been thoroughly investigated.[4]
| Hazard Class | Inferred Classification & Rationale | Source (Analogous Compounds) |
| Flammability | Combustible Liquid (Likely GHS Category 4) | Based on Ethyl 3-oxohexanoate (Flash Point 90°C) and Ethyl 5-methyl-3-oxohexanoate (H227).[2][5] |
| Acute Toxicity | Potential for harm if swallowed or inhaled. | Based on Ethyl 5-methyl-3-oxohexanoate (H302).[2] |
| Irritation | Causes skin and serious eye irritation. | Based on Ethyl 5-methyl-3-oxohexanoate (H315, H319) and Ethyl hexanoate (primary irritant).[2][3] |
| Respiratory | May cause respiratory irritation. | Based on Ethyl 5-methyl-3-oxohexanoate (H335).[2] |
Personal Protective Equipment (PPE) - Your First Line of Defense
The causality here is direct: preventing chemical contact prevents adverse health effects. When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. Standard safety glasses are insufficient to protect against potential splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While general handling may not require a respirator, all waste consolidation and packaging should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle of chemical waste management is containment and segregation to prevent unintended reactions and ensure the waste is routed to the correct disposal facility.[7] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[5]
Step 1: Waste Collection at the Source
-
Designate a Waste Container: Select a container made of a material compatible with organic esters, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice for the initial collection of waste.[5]
-
Labeling is Critical: As soon as the first drop of waste enters the container, it must be labeled. Use a hazardous waste tag provided by your institution's EHS department. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Combustible," "Irritant")
-
The accumulation start date.
-
-
Keep it Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
-
Segregate Incompatibles: Store the waste container away from strong oxidizing agents, acids, and bases to prevent accidental reactions.[6]
Step 2: Managing Different Waste Streams
Your research will generate more than just liquid waste. Proper segregation of all contaminated materials is essential.
-
Unused or Excess Product: If the chemical is in its original container and is no longer needed, it should be disposed of as hazardous waste. Do not open it. Attach a hazardous waste label and request a pickup. Unopened containers should be disposed of within one year.[5]
-
Contaminated Labware (Solid Waste): Disposable items such as pipette tips, gloves, and paper towels that are contaminated with the chemical must be collected separately.
-
Place these items in a designated, lined solid waste container within the fume hood.
-
Label the container clearly as "Hazardous Waste" with the chemical name.
-
-
Empty Containers: An "empty" container is never truly empty. To be disposed of as regular trash, the container must be triple-rinsed.[9]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process is now considered hazardous waste and must be collected in your liquid waste container.
-
After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.[9]
-
Step 3: Storage and Disposal Request
-
Satellite Accumulation Area (SAA): Store your labeled and sealed waste containers in a designated SAA within your laboratory. This area should provide secondary containment (such as a tray) to capture any potential leaks.[7]
-
Monitor Accumulation: Do not accumulate more than 55 gallons of hazardous waste in your SAA. While this is the regulatory limit, for safety, laboratories should aim to have waste picked up much more frequently.[8] Opened containers should be disposed of within six months.[5]
-
Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department. They are trained professionals who will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[9]
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Part 3: Spill Management - Immediate Actions
Even with meticulous planning, spills can occur. A prepared response is the best defense against a minor incident escalating.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small spill (<100 mL) that you are trained and equipped to handle:
-
Ensure you are wearing your full PPE.
-
Contain the spill using an absorbent material like vermiculite or a chemical spill pad. Do not use paper towels for larger spills as they can degrade.
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material using non-sparking tools and place it in a designated solid hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills: For spills larger than 100 mL or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility. This ensures that your valuable research not only advances science but does so in a manner that is safe for you, your colleagues, and the environment.
References
-
MarkHerb. (n.d.). SAFETY DATA SHEET Ethyl p-Methoxycinnamate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-ethyl-3-oxohexanoate. Retrieved from [Link]
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Environment Agency - Abu Dhabi. (n.d.). Waste Classification Technical Guideline. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
The British Essence Manufacturers' Association. (2015, August). ETHYL HEXANOATE. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
MOLBASE. (n.d.). (2R,3S)-ethyl 3-(3,4-dimethoxyphenyl)-2-nitro-5-oxohexanoate. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Personal protective equipment for handling Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
Essential Safety and Handling Guide: Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate
As a Senior Application Scientist, it is my priority to ensure that researchers can advance their work not only effectively but also with the highest degree of safety. This guide provides essential, field-tested safety and handling protocols for this compound. The toxicological properties of this specific molecule have not been exhaustively investigated; therefore, we must operate with a heightened sense of caution, treating it as a substance with potential hazards.[1] Our approach is grounded in the foundational principles of laboratory safety: minimizing all chemical exposures and avoiding the underestimation of risk.[2]
Core Safety Directives: Hazard Assessment and Engineering Controls
This compound belongs to the beta-keto ester class of compounds, which are valuable synthetic intermediates.[3][4] While no specific occupational exposure limits have been established for this compound, related chemicals and general laboratory standards dictate a stringent approach to minimize contact.[1] The primary hazards to anticipate are irritation to the skin, eyes, and respiratory system.[5]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[1][6] This is the most critical engineering control for preventing the inhalation of vapors, mists, or aerosols.[2] The laboratory must also be equipped with an easily accessible safety shower and eyewash station.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static choice but is dictated by the scale and nature of the operation. Below is a detailed breakdown of required PPE, moving from the most fundamental to task-dependent measures.
Hand Protection: The First Barrier Direct skin contact must be rigorously avoided.[2]
-
Gloves: Wear chemical-resistant gloves at all times when handling the compound or contaminated equipment. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart for the beta-keto ester class.
-
Glove Technique: Always inspect gloves for tears or punctures before use.[6] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[6] Immediately wash hands with soap and water after removing gloves.[6][7]
Eye and Face Protection: Shielding Sensitive Tissues Preventing eye contact is mandatory.[8]
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.
-
Splash Hazard: When handling quantities greater than a few milliliters or during procedures with a risk of splashing (e.g., transfers, heating), upgrade to chemical splash goggles. For significant splash risks, the use of a full-face shield over safety glasses is the authoritative standard.
Body Protection: Preventing Dermal Absorption Your lab coat is a critical piece of equipment, not just clothing.
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a closed front is mandatory.
-
Enhanced Protection: For large-scale operations (>100 mL) or situations with a high potential for splashing, supplement your lab coat with a chemically resistant apron.
Respiratory Protection: When Engineering Controls are Insufficient While a fume hood is the primary control, certain situations may require respiratory protection.
-
Standard Use: A fume hood is sufficient for routine handling.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a containment hood or if engineering controls fail, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge would be appropriate.[8]
Table 1: Task-Based PPE Requirements
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<5g) | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Work in Chemical Fume Hood |
| Reaction Setup (<100mL) | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Work in Chemical Fume Hood |
| Reaction/Workup (>100mL) | Nitrile Gloves (consider double-gloving) | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Work in Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Coveralls/Apron | NIOSH-approved Respirator (as needed) |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the essential steps for handling this compound.
Experimental Workflow
-
Preparation:
-
Donning PPE:
-
Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
-
Chemical Handling:
-
Perform all transfers and manipulations deep within the fume hood.
-
Keep the container of this compound tightly closed when not in active use.[1]
-
-
Decontamination:
-
Wipe down any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Clean all glassware and equipment used.
-
-
Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves last using the proper technique.
-
-
Waste Disposal:
Caption: A procedural workflow for safely handling this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious.[1] Seek immediate medical attention.
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads). Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.[6] Clean the area thoroughly.
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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Capot Chemical. MSDS of Ethyl 3-methoxybenzoate. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2024, December 18). Lead 2-ethylhexanoate,4408E-3 - Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
